Zileuton-13C2,15N

Catalog No.
S12860184
CAS No.
M.F
C11H12N2O2S
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zileuton-13C2,15N

Product Name

Zileuton-13C2,15N

IUPAC Name

1-[1-(1-benzothiophen-2-yl)(1,2-13C2)ethyl]-1-hydroxyurea

Molecular Formula

C11H12N2O2S

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1+1,7+1,13+1

InChI Key

MWLSOWXNZPKENC-CUVPCUOESA-N

SMILES

Array

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O

Isomeric SMILES

[13CH3][13CH](C1=CC2=CC=CC=C2S1)[15N](C(=O)N)O

Chemical Identification and Role

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Zileuton-13C2,15N and its parent compound for comparison.

Property This compound Zileuton (Unlabeled)
Molecular Formula C913C2H8N15NO2S [1] C11H12N2O2S [2] [3]
Molar Mass 235.24 g/mol [1] 236.29 g·mol−1 [2] [3]
CAS Number Information missing in search results 111406-87-2 [2] [3]
Chemical Name Information missing in search results (±)-1-(1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea [3]
Primary Application Internal standard for LC-MS/MS; tracer for drug metabolism and pharmacokinetic (DMPK) studies [1] [4] Prophylaxis and chronic treatment of asthma [3]

Stable isotope-labeled compounds like this compound are crucial tools in drug development. They are used as internal standards in mass spectrometry-based assays to ensure accurate quantification by accounting for variations in sample processing and instrument analysis [4]. Furthermore, they serve as non-radioactive tracers to study the absorption, distribution, metabolism, and excretion (ADME) of the parent drug [1].

Bioactivity and Experimental Data

This compound is not a prodrug but a tracer. The isotopic labeling does not significantly alter the core biological activity of the molecule, so it shares the primary pharmacological profile of unlabeled Zileuton [1].

Pharmacological Target and In Vitro Bioactivity
  • Mode of Action: Zileuton is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO) [1] [3] [5].
  • Key Effect: By inhibiting 5-LO, it blocks the formation of leukotrienes (LTB4, LTC4, LTD4, and LTE4) from arachidonic acid [3] [5]. Leukotrienes are key mediators of inflammation and bronchoconstriction in asthma.
  • In Vitro Potency: The inhibitory activity (IC50) of Zileuton is 0.3 - 0.9 µM across various systems, including human polymorphonuclear leukocytes (PMNL) and human whole blood [5].

The following diagram illustrates the core signaling pathway that Zileuton inhibits.

G AA Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) AA->5-LO Conversion LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Pathway 1 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Pathway 2 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Zileuton This compound (Tracer/Standard) Zileuton->5-LO Inhibits

Pathway of Leukotriene Biosynthesis and Inhibition by Zileuton.

Key In Vivo Experimental Findings

Research using unlabeled Zileuton in animal models provides context for the therapeutic effects that studies with the labeled analog aim to investigate.

  • Asthma Model (Sheep): Oral administration of Zileuton (10 mg/kg) prevented antigen challenge-induced increases in specific lung resistance [3].
  • Intestinal Polyposis Model (APCΔ468 Mice): Zileuton (1,200 mg/kg in diet) significantly inhibited polyp formation in the colon and small intestine. It reduced cell proliferation rates and increased apoptosis rates within polyps, demonstrating a chemopreventive effect [1].
  • Myocardial Infarction Model (Rat): Treatment with Zileuton (5 mg/kg, orally) decreased the expression of the pro-inflammatory factor NF-κB and significantly reduced the apoptotic index in rats subjected to ischemia/reperfusion (I/R) injury [1].

Experimental Protocols and Handling

While the search results do not provide step-by-step laboratory protocols, they describe key methodological approaches and critical handling information.

Analytical Application Workflow

The primary use of this compound is in quantitative bioanalysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A generalized workflow is as follows:

  • Sample Preparation: Add a known, precise amount of this compound to biological samples (e.g., plasma, tissue homogenate) as an Internal Standard [4].
  • Extraction: Process samples (e.g., protein precipitation, liquid-liquid extraction) to isolate the analyte and internal standard from the biological matrix.
  • LC-MS/MS Analysis:
    • Chromatography: Separate Zileuton and its metabolites from other matrix components using Liquid Chromatography.
    • Detection & Quantification: Use Mass Spectrometry to monitor specific ion transitions for unlabeled Zileuton and the isotopically labeled internal standard. The stable isotopes cause a mass shift, allowing the mass spectrometer to distinguish between them easily. The response of the drug is compared to the response of the internal standard for highly accurate quantification [1] [4].
Storage and Handling
  • Storage Condition: It is recommended to store the product at room temperature in continental US, though conditions may vary elsewhere. Always follow the storage conditions detailed in the Certificate of Analysis [1].
  • Stability in Solution: Solutions in DMSO should be used promptly. While specific stability data for the labeled form is not provided, a general guideline for the unlabeled compound suggests that DMSO solutions may be stored at -20°C for up to one month [2].
  • Research Use Only: This product is intended for research purposes only and is not for human use [1].

References

Compound Profile and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton-13C2,15N is a stable isotope-labeled form of the drug Zileuton, where two carbon atoms are replaced with ¹³C and one nitrogen atom is replaced with ¹⁵N [1]. This labeling does not alter the biological activity but makes the molecule a powerful tool for quantitative tracing and detailed structural analysis.

The table below outlines its core characteristics and research uses:

Aspect Description
Chemical Formula C₉¹³C₂H₈N¹⁵NO₂S [1]
Molar Mass 235.24 g/mol [1]
Bioactivity Potent and selective inhibitor of 5-lipoxygenase; same as unlabeled Zileuton [1].
Primary Research Use Used as an internal standard in Mass Spectrometry for precise quantification in pharmacokinetic and metabolism studies [1].
In Vivo Research The labeled form enables tracking of the drug's distribution and metabolic fate [2] [1].

Stable Isotope Labeling Fundamentals

While a specific protocol for this compound synthesis is not detailed, the established principles of isotopic labeling for analysis are well-understood.

1. Purpose of Labeling Stable isotope labeling with ¹³C and ¹⁵N is a established methodology to track molecules in complex biological systems without the safety concerns of radioactive isotopes [2]. In mass spectrometry, a labeled compound like this compound has a distinct mass shift, allowing it to be differentiated from the natural compound. This is crucial for accurate quantification in complex biological samples like plasma or urine [2] [1].

2. General Labeling Workflow The production of labeled biomolecules typically follows a standard pathway, from choosing the labeled precursors to their incorporation and final analysis. The diagram below visualizes this general workflow.

G start Start: Define Labeling Goal step1 1. Select Labeled Precursors (e.g., ¹³C-glycerol, ¹⁵N-ammonium sulfate) start->step1 step2 2. Cultivation in Defined Medium step1->step2 step3 3. Biosynthesis & Isotope Incorporation step2->step3 step4 4. Purification of Target Molecule step3->step4 step5 5. Quality Control & Analysis (Mass Spectrometry, NMR) step4->step5 end End: Labeled Product step5->end

General workflow for producing isotope-labeled molecules.

3. Key Methodological Considerations

  • Metabolic Incorporation: For complex molecules, the choice of labeled carbon source (e.g., ¹³C-glucose, ¹³C-glycerol) is critical, as it influences which atomic positions in the final product are labeled and can help avoid unwanted "scrambling" of the label [3] [4].
  • Cost-Effective Strategies: A common strategy to reduce costs is to use uniformly ¹³C-labeled carbon sources and ¹⁵N-labeled nitrogen sources for the cultivation medium, supplemented with a small amount of the specific, expensive labeled amino acid or building block to ensure its high incorporation [4].

A Practical Example

A study on the antibiotic Gramicidin S demonstrates a cost-effective labeling strategy that could be conceptually adapted [4]:

  • Goal: Produce uniformly ¹³C/¹⁵N-labeled Gramicidin S.
  • Method: The most cost-effective production was in a minimal medium containing 1% ¹³C-glycerol and 0.5% ¹⁵N-ammonium sulfate, supplemented with only 0.025% of ¹³C/¹⁵N-phenylalanine.
  • Outcome: This approach achieved high levels of isotope incorporation (up to 90 mg per gram of dry cell weight) with 100% labeling efficiency confirmed by mass spectrometry [4].

References

Molecular Formula and Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The key difference between Zileuton-13C2,15N and the unlabeled compound is the substitution of two carbon-12 atoms with carbon-13 (13C) and one nitrogen-14 atom with nitrogen-15 (15N) [1]. This results in a distinct molecular formula and molar mass.

Property This compound Unlabeled Zileuton
Molecular Formula C9¹³C2H8N¹⁵NO2S [1] C11H12N2O2S [2] [3] [4]
Molar Mass 235.24 g/mol [1] 236.29 g/mol [2] [3] [4]
CAS Number Information absent 111406-87-2 [2] [3] [4]

Research Applications and Protocols

This compound serves as an internal standard in Mass Spectrometry (MS)-based assays, improving the accuracy and reliability of quantitative measurements [1].

In Vitro Metabolic Studies

Stable isotope-labeled Zileuton is used to investigate the drug's metabolic profile. The compound is metabolized in the liver primarily by the cytochrome P450 enzymes CYP1A2, CYP2C9, and CYP3A4 [2].

in_vitro Zileuton Zileuton In vitro Incubation\n(Liver Microsomes/ Hepatocytes) In vitro Incubation (Liver Microsomes/ Hepatocytes) Zileuton->In vitro Incubation\n(Liver Microsomes/ Hepatocytes) CYP1A2 CYP1A2 CYP1A2->In vitro Incubation\n(Liver Microsomes/ Hepatocytes) Co-factors CYP2C9 CYP2C9 CYP2C9->In vitro Incubation\n(Liver Microsomes/ Hepatocytes) Co-factors CYP3A4 CYP3A4 CYP3A4->In vitro Incubation\n(Liver Microsomes/ Hepatocytes) Co-factors Metabolites Metabolites Sampling Sampling In vitro Incubation\n(Liver Microsomes/ Hepatocytes)->Sampling Sample Preparation\n(Protein Precipitation, SPE) Sample Preparation (Protein Precipitation, SPE) Sampling->Sample Preparation\n(Protein Precipitation, SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation, SPE)->LC-MS/MS Analysis Metabolite Identification & Quantification\n(Using this compound as Internal Standard) Metabolite Identification & Quantification (Using this compound as Internal Standard) LC-MS/MS Analysis->Metabolite Identification & Quantification\n(Using this compound as Internal Standard) Metabolite Identification & Quantification\n(Using this compound as Internal Standard)->Metabolites

In vitro workflow for Zileuton metabolism studies using stable isotope-labeled internal standard.

In Vivo Pharmacokinetic (PK) Studies

Researchers administer Zileuton to animal models and use this compound as an internal standard to accurately measure the drug concentration in plasma or tissues over time [1] [5].

in_vivo Zileuton Administration\n(oral, e.g., 5 mg/kg in rats) Zileuton Administration (oral, e.g., 5 mg/kg in rats) Serial Blood/Tissue Sampling Serial Blood/Tissue Sampling Zileuton Administration\n(oral, e.g., 5 mg/kg in rats)->Serial Blood/Tissue Sampling Sample Processing\n(Plasma separation, homogenization) Sample Processing (Plasma separation, homogenization) Serial Blood/Tissue Sampling->Sample Processing\n(Plasma separation, homogenization) Spike with this compound\n(Internal Standard) Spike with this compound (Internal Standard) Sample Processing\n(Plasma separation, homogenization)->Spike with this compound\n(Internal Standard) LC-MS/MS Analysis LC-MS/MS Analysis Spike with this compound\n(Internal Standard)->LC-MS/MS Analysis PK Parameter Calculation\n(Cmax, Tmax, AUC, t½) PK Parameter Calculation (Cmax, Tmax, AUC, t½) LC-MS/MS Analysis->PK Parameter Calculation\n(Cmax, Tmax, AUC, t½) This compound\n(Internal Standard) This compound (Internal Standard)

In vivo pharmacokinetic study workflow using this compound as an internal standard for accurate quantification.

Handling and Important Safety Notes

  • Research Use Only: This product is intended for research purposes and is not for human or diagnostic use [1].
  • Storage: Store at room temperature; specific storage conditions should be followed as per the Certificate of Analysis [1].
  • Bioactivity: this compound retains the bioactivity of the unlabeled compound, acting as a potent and selective inhibitor of 5-lipoxygenase (5-LO), the initial enzyme in the leukotriene biosynthesis pathway from arachidonic acid [1] [2] [6].

References

Zileuton-13C2 15N chemical synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton Core Chemical Information

The table below summarizes the key chemical and pharmacological data for non-labelled Zileuton, which forms the essential foundation for any synthetic work [1] [2] [3].

Property Description
IUPAC Name N-[1-(1-benzothien-2-yl)ethyl]-N-hydroxyurea [2]
Chemical Formula C11H12N2O2S [2]
Molecular Weight 236.29 g·mol⁻¹ [2]
CAS Number 111406-87-2 [2] [3]
SMILES CC(N(O)C(N)=O)c1cc2ccccc2s1 [1]
Mechanism of Action Oral inhibitor of 5-lipoxygenase, inhibiting leukotriene (LTB4, LTC4, LTD4, LTE4) formation [2] [4]
Pharmacokinetics Primarily metabolized by CYP1A2, CYP2C9, CYP3A4; ~93% plasma protein bound; half-life ~2.5 hours [2] [4]

Strategies for a Synthesis Proposal

Without a direct published method, designing a synthesis for Zileuton-13C2 15N would involve adapting known synthetic routes for unlabelled Zileuton by introducing the stable isotopes at specific steps. The general strategy can be visualized in the workflow below.

Start Define Labeling Goal A Identify Labeled Precursors (13C, 15N) Start->A B Retrosynthetic Analysis of Zileuton A->B C Choose Synthetic Strategy B->C Subgraph1        Strategy 1: Precursor Labelling        Incorporate isotopes via        custom-built starting materials     C->Subgraph1  More common for  small molecules Subgraph2        Strategy 2: Metabolic Labelling        Feed isotopes to organism        producing a precursor     C->Subgraph2  For complex  natural products D Perform Multi-step Synthesis Subgraph1->D Subgraph2->D E Purify & Validate Product D->E

Proposed workflow for developing a synthesis of Zileuton-13C2 15N

The two main strategic approaches inferred from general synthesis and labelling principles are [5] [6]:

  • Precursor Labelling: This is the most likely approach for a small molecule drug like Zileuton. It involves designing a synthetic route where commercially available or synthesizable precursors containing 13C (e.g., in the benzothiophene ring or ethyl side chain) and 15N (e.g., in the hydroxylurea moiety) are incorporated at the appropriate steps. This requires careful retrosynthetic analysis to break down the Zileuton molecule into feasible labeled building blocks [6].
  • Metabolic/Biosynthetic Labelling: While common for complex natural products or uniform plant labelling [7] [8], this method is less feasible for a fully synthetic drug like Zileuton. It typically results in a mixture of compounds and would not yield the specific, pure pharmaceutical agent required.

How to Proceed

Given that the specific information is not publicly available, here are practical steps you can take:

  • Consult Specialized Suppliers: Companies that specialize in stable isotope-labeled compounds may offer Zileuton-13C2 15N as a catalog item or provide custom synthesis services.
  • Refine Scientific Literature Search: Use databases like SciFinder or Reaxys, which are more comprehensive for chemical synthesis information. Search for the synthesis of unlabelled Zileuton (or its key intermediate A-64077) to find a route you can adapt.
  • Analyze the Route: Once a synthetic route is identified, you can determine the most feasible steps to introduce the 13C and 15N atoms, considering the cost and availability of the labeled reagents.

References

Comprehensive Technical Guide: Zileuton-¹³C₂,¹⁵N Isotopic Purity and Analytical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zileuton-¹³C₂,¹⁵N

Zileuton-¹³C₂,¹⁵N is a stable isotope-labeled analog of the potent 5-lipoxygenase inhibitor Zileuton, incorporating two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom at specific molecular positions. This labeled compound serves as an essential internal standard in quantitative bioanalysis, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) applications in drug development and metabolic studies. The incorporation of heavy stable isotopes creates a distinct mass difference from the native compound while maintaining nearly identical chemical and physical properties, making it ideal for accurate quantification and tracer studies in complex biological matrices.

The primary application of Zileuton-¹³C₂,¹⁵N lies in its use as a critical tool in modern drug development pipelines, where precise measurement of drug concentrations and metabolites is paramount. As regulatory requirements for drug safety and efficacy become increasingly stringent, the demand for highly characterized isotope-labeled standards with verified isotopic purity has grown significantly. This technical guide provides comprehensive information on the specifications, analytical methodologies, and applications of Zileuton-¹³C₂,¹⁵N to support researchers in implementing this standard effectively in their workflows.

Technical Specifications and Characterization

Physicochemical Properties and Handling

Table 1: Fundamental Properties of Zileuton-¹³C₂,¹⁵N

Property Specification Analytical Method
Molecular Formula C₉¹³C₂H₈N¹⁵NO₂S High-Resolution Mass Spectrometry
Molecular Weight 235.24 g/mol Calculated
Isotopic Purity ≥95% (Atom%) LC-MS/NMR
Chemical Purity ≥95% HPLC-UV
Storage Conditions Room temperature -
Stability Stable under recommended conditions Certificate of Analysis

Zileuton-¹³C₂,¹⁵N exhibits identical chemical structure and physicochemical properties to unlabeled Zileuton, with the exception of mass-dependent properties. The compound is typically supplied as a solid powder and should be stored according to the manufacturer's recommendations, generally at room temperature under dry conditions. The isotopic incorporation ensures minimal biochemical discrimination when used in biological systems, maintaining relevance to the native compound's behavior.

Isotopic Characterization Data

Table 2: Isotopic Enrichment Specifications

Parameter Specification Significance
¹³C Enrichment ≥95 atom% per labeled position Ensures minimal interference from unlabeled species
¹⁵N Enrichment ≥95 atom% per labeled position Provides distinct mass shift for MS detection
Positional Integrity Specific molecular positions Maintains consistent fragmentation in MS/MS
Isotopic Homogeneity Uniform distribution Ensures consistent performance across applications

The verified isotopic enrichment at ≥95 atom% for each labeled position is critical for experimental integrity, particularly in sensitive mass spectrometry applications where interference from lower mass ions can compromise detection limits. This high level of enrichment is achieved through sophisticated synthetic chemistry approaches using enriched precursor molecules, with rigorous QC verification during and after synthesis.

Analytical Methodologies for Isotopic Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Sample Preparation: Prepare a stock solution of Zileuton-¹³C₂,¹⁵N at approximately 1 mg/mL in methanol or acetonitrile. Further dilute to working concentrations of 10-100 ng/mL using a methanol-water mixture (50:50, v/v) compatible with the LC-MS system. Include appropriate system suitability standards and quality controls.

LC-MS Conditions:

  • Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
  • Gradient: 5% B to 95% B over 3-10 minutes
  • Flow Rate: 0.3-0.5 mL/min
  • Injection Volume: 1-10 μL
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Mass Analyzer: High-resolution instrument (Orbitrap or Q-TOF) recommended for accurate mass confirmation

Data Analysis for Isotopic Purity:

  • Acquire full scan mass spectra with sufficient resolution to resolve isotopic clusters
  • Compare the observed isotopic pattern with theoretical predictions
  • Calculate isotopic purity using the formula: (Intensity of labeled species / Sum of all isotopic species intensities) × 100
  • Verify the mass accuracy of the labeled compound (expected [M+H]+ for Zileuton-¹³C₂,¹⁵N is m/z 236.24)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR represents a complementary technique for confirming both the chemical structure and isotopic incorporation of Zileuton-¹³C₂,¹⁵N. ¹³C NMR spectroscopy directly detects the enriched carbon atoms, while ¹H NMR can verify structural integrity and assess sample purity.

Sample Preparation: Dissolve 1-5 mg of Zileuton-¹³C₂,¹⁵N in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). Use high-quality NMR tubes to ensure optimal spectral resolution.

NMR Acquisition Parameters:

  • ¹H NMR: 400-600 MHz, 16-64 scans, with water suppression if needed
  • ¹³C NMR: 100-150 MHz, 1000-5000 scans with inverse-gated decoupling to minimize Nuclear Overhauser Effect
  • Referencing: Tetramethylsilane (TMS) at 0 ppm or solvent residual peak
  • Temperature: 25°C (room temperature)

Data Interpretation: The ¹³C NMR spectrum should show enhanced signals for the specifically labeled carbon atoms compared to natural abundance signals, providing direct evidence of successful isotopic incorporation. The absence of extraneous peaks in both ¹H and ¹³C spectra confirms chemical and isotopic purity.

Quality Control and Acceptance Criteria

Establishing rigorous acceptance criteria is essential for ensuring the reliable performance of Zileuton-¹³C₂,¹⁵N in analytical applications. The following criteria should be applied:

Table 3: Quality Control Specifications for Isotopic Purity

QC Parameter Acceptance Criteria Corrective Action if Out of Spec
Isotopic Enrichment ≥95% for each labeled position Re-purification or reject batch
Chemical Purity ≥95% by HPLC-UV Re-crystallization or column purification
Mass Accuracy ±5 ppm of theoretical mass Re-calibrate mass spectrometer
Chromatographic Purity Single peak by HPLC (>95%) Further purification
Solution Stability ≤5% degradation after 24h at room temperature Fresh preparation required

Regular verification of isotopic integrity should be incorporated into laboratory quality systems, particularly when the compound is used for regulated studies. Documentation should include certificate of analysis, storage conditions, and preparation records to ensure traceability.

Research Applications and Experimental Protocols

Quantitative Bioanalysis of Zileuton

Zileuton-¹³C₂,¹⁵N serves as an ideal internal standard for quantifying native Zileuton in biological matrices, compensating for extraction efficiency variations, matrix effects, and instrument performance fluctuations.

Sample Preparation Protocol:

  • Calibration Standards: Prepare Zileuton standards in analyte-free matrix (plasma, serum, tissue homogenate) across the expected concentration range (e.g., 1-1000 ng/mL)
  • Quality Controls: Prepare at low, medium, and high concentrations within the calibration range
  • Internal Standard Solution: Prepare Zileuton-¹³C₂,¹⁵N at a fixed concentration (e.g., 50 ng/mL) in methanol or acetonitrile
  • Protein Precipitation: Add 100 μL of biological sample to 300 μL of internal standard solution, vortex mix for 30 seconds, and centrifuge at 13,000 × g for 10 minutes
  • Solid-Phase Extraction (Alternative): Condition SPE cartridge (C18 or mixed-mode), load sample, wash, and elute with organic solvent
  • Evaporation and Reconstitution: Transfer supernatant to clean tubes, evaporate under nitrogen at 40°C, and reconstitute in mobile phase compatible solvent

LC-MS/MS Conditions for Quantification:

  • Mass Transitions: Monitor specific precursor-to-product ion transitions for both native Zileuton and Zileuton-¹³C₂,¹⁵N
  • Chromatography: Employ gradient elution for optimal separation from matrix interferences
  • Quantification: Use peak area ratios (analyte/internal standard) against calibration curve with weighted (1/x²) linear regression

This methodology delivers enhanced accuracy and precision compared to external standardization, with typical accuracy of 85-115% and precision of <15% relative standard deviation, meeting regulatory requirements for bioanalytical method validation.

Metabolic and Pharmacokinetic Studies

The unique mass signature of Zileuton-¹³C₂,¹⁵N enables its application in advanced metabolic studies, including:

  • Tracer Studies: Following the distribution and transformation of Zileuton in biological systems
  • Metabolite Identification: Using the distinctive isotopic pattern to distinguish drug-related metabolites from endogenous compounds
  • Absolute Bioavailability Studies: Employing stable isotope-labeled intravenous microtracers concurrently with oral unlabeled drug administration

Experimental Design for Metabolic Studies:

  • Administer Zileuton-¹³C₂,¹⁵N to in vitro systems (e.g., hepatocytes, microsomes) or animal models
  • Collect samples at predetermined time points
  • Extract and analyze using high-resolution mass spectrometry
  • Identify metabolites based on characteristic mass shifts and fragmentation patterns
  • Quantify metabolic pathways using the distinct isotopic signature

Biological Context and Signaling Pathways

Mechanism of Action and Therapeutic Applications

Zileuton exerts its pharmacological effects through potent and selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. This mechanism underlies its FDA-approved indication for the prophylaxis and chronic treatment of asthma in patients 12 years and older, as well as various off-label applications.

Molecular Interactions:

  • 5-LOX catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4)
  • Zileuton directly inhibits this conversion, preventing the formation of downstream leukotrienes (LTB4, LTC4, LTD4, LTE4)
  • This inhibition reduces inflammation, edema, mucus secretion, and bronchoconstriction in the airways

The following diagram illustrates the arachidonic acid metabolism pathway and Zileuton's specific site of action:

G ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX Pathway 1 LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX Pathway 2 Prostaglandins Prostaglandins COX->Prostaglandins LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Zileuton Zileuton Zileuton->LOX Inhibits

Arachidonic Acid Metabolism Pathway: Zileuton specifically inhibits 5-LOX, blocking leukotriene production.

Pseudo-Leukotriene Formation and Analytical Implications

Recent research has identified a novel class of inflammatory mediators termed pseudo-leukotrienes (øLTs) that are generated through free radical-induced oxidative cleavage of arachidonyl phospholipids rather than enzymatic transformation. These compounds, including øLTC, øLTD, and øLTE, structurally and functionally resemble cysteinyl leukotrienes but are generated independently of 5-lipoxygenase activity [1].

This distinction has important implications for drug development and analytical strategies:

  • Zileuton does not inhibit øLT formation since these compounds are generated through non-enzymatic pathways
  • Leukotriene receptor antagonists (e.g., Montelukast) may inhibit both LT-induced and øLT-induced receptor activation
  • Analytical methods must distinguish between enzymatically derived leukotrienes and radical-derived pseudo-leukotrienes

The following diagram illustrates the parallel pathways for leukotriene and pseudo-leukotriene biosynthesis:

G ArachidonatePL Arachidonyl Phospholipids Enzymatic Enzymatic Pathway (5-LOX dependent) ArachidonatePL->Enzymatic Radical Radical-Induced Oxidation (5-LOX independent) ArachidonatePL->Radical LTA4 LTA4 Enzymatic->LTA4 HOOA_PL HOOA-PL Radical->HOOA_PL LTB4 LTB4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs PseudoLTs Pseudo-Leukotrienes (øLTC, øLTD, øLTE) HOOA_PL->PseudoLTs Receptor LT Receptor Activation CysLTs->Receptor PseudoLTs->Receptor Zileuton Zileuton Zileuton->Enzymatic Inhibits

Dual Pathways for Inflammatory Mediator Production: The 5-LOX independent pathway generates pseudo-leukotrienes unaffected by Zileuton.

Safety and Regulatory Considerations

Hepatotoxicity Profile

Zileuton carries a black box warning for hepatotoxicity, necessitating careful monitoring of liver enzymes during therapeutic use [2]. This safety consideration extends to research applications:

  • Pre-treatment monitoring: Obtain baseline alanine aminotransferase (ALT) levels before initiating Zileuton therapy
  • Regular monitoring: Monitor ALT monthly for the first 3 months, then every 2-3 months for the remainder of the first year, and periodically thereafter during long-term administration
  • Symptom awareness: Educate patients and researchers about signs of liver injury (jaundice, right upper quadrant pain, fatigue, pruritus)
  • Discontinuation protocol: Cease Zileuton immediately if ALT elevations ≥3 times the upper limit of normal occur
Drug-Drug Interactions

Zileuton exhibits several clinically significant interactions due to its metabolism primarily through cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP3A4) and potential to inhibit these enzymes:

Table 4: Significant Drug Interactions with Zileuton

Interacting Drug Interaction Effect Clinical Management
Theophylline Increased theophylline concentrations Monitor serum levels and reduce dose as needed
Warfarin Increased prothrombin time Monitor INR closely and adjust warfarin dose
Propranolol Increased beta-blocker effects Monitor for bradycardia and hypotension
Tizanidine Markedly increased tizanidine levels Avoid concomitant administration

These interactions highlight the importance of considering concomitant medications in both clinical use and research settings involving Zileuton or its isotope-labeled analog.

Conclusion

Zileuton-¹³C₂,¹⁵N represents a critical analytical tool for advanced pharmaceutical research, particularly in quantitative bioanalysis and metabolic studies. The verified high isotopic purity (≥95 atom% for each labeled position) ensures reliable performance in mass spectrometry-based applications, while maintaining identical chemical properties to the native drug substance.

Implementation of the analytical methodologies described in this guide will enable researchers to:

  • Accurately quantify Zileuton in biological matrices with precision and accuracy meeting regulatory standards
  • Monitor metabolic transformations using the distinct isotopic signature as a tracer
  • Differentiate between enzymatic and non-enzymatic inflammatory pathways in complex biological systems

References

Application Notes: Pharmacokinetics of Zileuton (with Reference for Zileuton-13C2 15N)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Objective Zileuton is an orally active inhibitor of 5-lipoxygenase, used for the chronic treatment of asthma. [1] Its pharmacokinetics (PK) have been characterized in healthy volunteers following single and multiple oral doses. The primary objective of this protocol is to outline a detailed study design for a pharmacokinetic study. While historical data is for the unlabeled drug, this protocol serves as a direct model for investigating the Zileuton-13C2 15N isotopologue, which would be expected to share identical pharmacological and pharmacokinetic properties, with the exception of molecular mass.

2. Pharmacokinetic Parameters of Zileuton The following table summarizes the key pharmacokinetic parameters of zileuton (600 mg immediate-release) derived from clinical studies in healthy volunteers. [2] [3]

Table 1: Key Pharmacokinetic Parameters of Zileuton (600 mg)

Parameter Single Dose (Mean ± SD) Multiple Dose (q6h) Regimen (Mean ± SD)
C~max~ (mg/L) - 4.37 ± 1.02
T~max~ (h) - 1.5 ± 0.9
AUC (mg·h/L) - -
t~1/2~ (h) ~2.5 [1] -
Apparent Clearance (CL/F; L/h) - 34.7 ± 9.7
Apparent Volume of Distribution (V~d~/F; L) - 115 ± 29
Protein Binding (%) 93 [1] 93
Bioavailability Not established [1] Not established

Table 2: Key Metabolic and Elimination Parameters

Parameter Description
Primary Metabolizing Enzymes CYP1A2, CYP2C9, CYP3A4 [1]
Key Metabolites N-dehydroxyzileuton (inactive); Zileuton glucuronide [4] [1]
Route of Elimination Primarily renal (approx. 95%) as metabolites; fecal (approx. 2%) [1]

3. Experimental Protocol: Single and Multiple Dose Pharmacokinetic Study This protocol is adapted from a clinical study investigating the pharmacokinetics and pharmacodynamics of zileuton after oral administration. [3]

3.1. Study Design

  • Type: Single-center, open-label, pharmacokinetic study.
  • Participants: Healthy male and female volunteers (aged 18-50).
  • Dosing:
    • Single Dose: A one-time oral dose of 600 mg of Zileuton (or Zileuton-13C2 15N) is administered after an overnight fast.
    • Multiple Dose: Oral doses of 600 mg of Zileuton (or Zileuton-13C2 15N) are administered every 6 hours (q6h) for a predetermined duration to achieve steady state.

3.2. Blood Sample Collection

  • Schedule: Blood samples (e.g., 5-10 mL) are collected via an indwelling catheter or venipuncture at the following time points relative to dosing:
    • Pre-dose (0 h)
    • 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose.
  • For multiple-dose regimens, a full 24-hour profile at steady-state is recommended, with trough samples (C~min~) collected immediately before each dose to monitor accumulation.

3.3. Bioanalytical Method

  • Technology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Sample Preparation: Protein precipitation using an organic solvent (e.g., acetonitrile) with an isotopic internal standard is effective for zileuton. [2]
  • Chromatography: Reverse-phase C18 column. Mobile phase: gradient of water and acetonitrile, both with volatile modifiers (e.g., 0.1% formic acid).
  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
    • For standard zileuton: MRM transition of m/z 237 → m/z 161.
    • For Zileuton-13C2 15N: The MRM transition will be shifted higher based on the exact mass of the labeled compound.

3.4. Pharmacodynamic Assessment (Optional)

  • Biomarker: Ex vivo inhibition of leukotriene B4 (LTB4) biosynthesis in whole blood can be measured to correlate PK with PD effects. A target trough concentration of 1.5 mg/L corresponds to approximately 70-80% LTB4 inhibition. [3]

4. Drug Interaction Considerations Zileuton is a weak inhibitor of CYP1A2 and can increase the plasma concentrations of co-administered drugs. Key interactions to be aware of in study design include:

  • Theophylline: Zileuton increases theophylline levels; theophylline dose should be reduced and levels monitored. [5] [1]
  • Warfarin: Zileuton increases warfarin levels; prothrombin time (PT) should be monitored closely. [5] [1]
  • Propranolol: Zileuton increases propranolol levels and beta-blocker activity; appropriate monitoring is advised. [5] [1]

Visualized Workflows and Pathways

The following diagrams, created with Graphviz, illustrate the metabolic pathway of zileuton and the workflow for the pharmacokinetic study.

ZileutonMetabolism Zileuton Zileuton CYP1A2 CYP1A2 Zileuton->CYP1A2  Oxidation CYP2C9 CYP2C9 Zileuton->CYP2C9  Oxidation CYP3A4 CYP3A4 Zileuton->CYP3A4  Oxidation UGT UGT Enzymes Zileuton->UGT  Conjugation Metabolite_NDehydroxy N-dehydroxyzileuton (Inactive) CYP1A2->Metabolite_NDehydroxy CYP2C9->Metabolite_NDehydroxy CYP3A4->Metabolite_NDehydroxy Metabolite_Glucuronide Zileuton Glucuronide UGT->Metabolite_Glucuronide

PKStudyWorkflow cluster_phase1 Phase 1: In-Life Study cluster_phase2 Phase 2: Bioanalysis cluster_phase3 Phase 3: Data Analysis Start Protocol Finalization & Ethics Approval Dosing Drug Administration (Single or Multiple Dose) Start->Dosing SampleCollection Serial Blood Collection Dosing->SampleCollection SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis DataQuant Data Quantification (Calibration Curve) LCAnalysis->DataQuant PKModeling Non-Compartmental Analysis (NCA) DataQuant->PKModeling Report Report Generation PKModeling->Report

Critical Safety and Monitoring Information

  • Hepatotoxicity: Zileuton may cause elevations of hepatic enzymes. Hepatic function (e.g., serum ALT) must be assessed prior to initiation and monitored periodically during treatment. [5] [6]
  • Contraindications: The drug is contraindicated in patients with active liver disease or persistent hepatic function enzyme elevations ≥3 times the upper limit of normal. [5] [6]

Reference

  • DailyMed - ZILEUTON extended-release tablet. (2024, February). Retrieved from U.S. National Library of Medicine. [5]
  • Drug metabolism in drug discovery and development. (2018). Acta Pharmacologica Sinica. [4]
  • DailyMed - ZILEUTON tablet, multilayer, extended release. (2022, October). Retrieved from U.S. National Library of Medicine. [6]
  • Zileuton - Wikipedia. (2024). Retrieved from Wikipedia. [1]
  • Awni, W.M., et al. (1995). Pharmacokinetics and Pharmacodynamics of Zileuton after Oral Administration of Single and Multiple Dose Regimens in Healthy Volunteers. Clinical Pharmacokinetics, 29(Suppl 2), 22-33. [2] [3]

References

Application Notes: LC-MS/MS Quantification of Zileuton in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following information consolidates and compares two well-validated LC-MS/MS methods for quantifying zileuton, which can be directly adapted for the Zileuton-13C2,15N isotopologue by adjusting the mass transitions [1] [2].

Summary of Analytical Methods

Both methods use reverse-phase chromatography and mass spectrometry in positive ion mode but differ in their sample preparation and specific conditions.

Parameter Method 1: Liquid-Liquid Extraction (LLE) Method 2: Protein Precipitation (PPT)
Internal Standard Zileuton-D4 [1] Zileuton-D4 [2]
Sample Prep LLE with Methyl tert-butyl ether (MTBE) [1] PPT with acidified acetonitrile [2]
Plasma Volume 0.2 mL [1] Not specified
Analytical Column Discovery C18 (100 × 4.6 mm, 5 μm) [1] Phenomenex Kinetex XB-C18 (50 × 2.1 mm, 1.7 μm) [2]
Mobile Phase 10 mM Ammonium Acetate (pH 7.5) : Methanol (10:90, v/v) [1] 0.1% Formic Acid : Acetonitrile (50:50, v/v) [2]
Flow Rate 1.0 mL/min [1] 0.4 mL/min [2]
Run Time 2.0 min [1] 2.1 min [2]

| MRM Transitions| Zileuton: 237.3 → 161.2 Zileuton-D4: 241.2 → 161.1 [1] | Zileuton: 237.0 → 161.0 Zileuton-D4: 241.0 → 165.0 [2] | | Linearity Range | 50.5 – 10,012.7 ng/mL [1] | 20.0 – 8,000.0 ng/mL [2] |

Detailed Protocols

Here are the step-by-step procedures for each sample preparation method.

Protocol 1: Liquid-Liquid Extraction (LLE) Method This method is known for producing cleaner samples, which can reduce matrix effects [1].

  • Spiking: Pipette 200 μL of plasma sample into a polypropylene tube.
  • Internal Standard Addition: Add 50 μL of the internal standard working solution (Zileuton-D4 at ~800 ng/mL in mobile phase).
  • Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE). Vortex mix the tubes for 10-15 minutes.
  • Centrifugation: Centrifuge the tubes at 3000 rpm for 5-10 minutes to separate the layers.
  • Evaporation: Transfer the upper organic (supernatant) layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 50°C.
  • Reconstitution: Reconstitute the dry residue with 300 μL of the mobile phase.
  • Analysis: Transfer the solution to an autosampler vial for LC-MS/MS injection.

Protocol 2: Protein Precipitation (PPT) Method This method is faster and simpler but may lead to more matrix effects [2].

  • Precipitation: To a measured volume of plasma sample, add a volume of acidified acetonitrile (e.g., containing 0.1% formic acid). A typical ratio is 1:3 parts plasma to precipitant.
  • Vortex and Centrifuge: Vortex the mixture thoroughly, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Dilution and Analysis: Dilute the clear supernatant with a suitable aqueous solution (e.g., water or mobile phase) to ensure compatibility with the LC-MS/MS mobile phase. Transfer to an autosampler vial for injection.

Workflow and Pathway Diagram

The following diagram summarizes the logical workflow for method development and application, integrating the two sample preparation options.

Start Start: Human Plasma Sample Sub1 Sample Preparation (Choose Method) Start->Sub1 LLE Liquid-Liquid Extraction (MTBE) Sub1->LLE PPT Protein Precipitation (Acidified ACN) Sub1->PPT LCMS LC-MS/MS Analysis LLE->LCMS PPT->LCMS Data Data Analysis & Quantification LCMS->Data App1 Application: Bioequivalence Studies Data->App1 App2 Application: Pharmacokinetic Profiling Data->App2

Adaptation for this compound

To apply these protocols for This compound, the key modification is in the mass spectrometry detection.

  • Role: this compound would be used as an Internal Standard (IS) for quantifying the unlabeled drug, or vice-versa. The use of a stable isotope-labeled analog as an IS is considered best practice as it corrects for analyte loss during preparation and ionization variability [3].
  • MRM Adjustment: The mass spectrometer's MRM transitions must be updated. The precursor ion for this compound will be m/z 240 (assuming the 13C2 and 15N contribute +3 Da from the original 237 Da). The product ion will depend on the fragmentation pattern but would likely be similar, for example, m/z 161 or a correspondingly mass-shifted fragment [4]. This mass difference allows the MS to easily distinguish between the analyte and the internal standard.

Key Considerations for Researchers

  • Method Selection: The LLE method, while more complex, generally offers better sample cleanup and lower matrix effects, which is crucial for robust bioanalytical method validation [1]. The PPT method is advantageous for its speed and simplicity [2].
  • Method Validation: Any method adapted for GLP or clinical studies must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including selectivity, linearity, accuracy, precision, and stability [1] [2].

References

Introduction to Zileuton and Analytical Method

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton is an orally active inhibitor of 5-lipoxygenase, prescribed for the prophylaxis and chronic treatment of asthma in adults and children 12 years and older [1] [2]. It works by inhibiting the formation of leukotrienes (LTB4, LTC4, LTD4, LTE4), which are substances that cause inflammation, edema, and bronchoconstriction in the airways of asthmatic patients [3].

Bioanalytical method validation for the quantification of Zileuton in human plasma is crucial for supporting bioequivalence and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as Zileuton-13C2 15N, is the gold standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This IS corrects for variability in sample preparation and ionization efficiency, leading to superior accuracy and precision [4] [5].

Summary of Quantitative Method Performance

The table below summarizes the key validation parameters for two reported LC-MS/MS methods for Zileuton, which can be used as benchmarks for a method using Zileuton-13C2 15N.

Parameter Method 1: LLE with Zileuton-D4 [4] Method 2: PPT with Zileuton-D4 [6]
Linear Range 50.5 – 10,012.7 ng/mL 20.0 – 8,000.0 ng/mL
Sample Volume 200 µL -
Extraction Method Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) Protein Precipitation (PPT) with Acidified Acetonitrile
Chromatography Column Discovery C18 (100 × 4.6 mm, 5 µm) Phenomenex Kinetex XB-C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase 10:90, 1mM Ammonium Acetate (pH 7.5):Methanol 50:50, 0.1% Formic Acid : 0.1% FA/ACN (2:3, v/v)
Flow Rate 1.0 mL/min 0.4 mL/min
Run Time 2.0 min 2.1 min
MRM Transition (Zileuton) 237.3 → 161.2 (Positive mode) 237.0 → 161.0 (Positive mode)
MRM Transition (IS) 241.2 → 161.1 (Zileuton-D4) 241.0 → 165.0 (Zileuton-D4)
Intra-Batch Accuracy 93.7–109.5% (LLOQ QC) -
Intra-Batch Precision (%CV) <10.1% (LLOQ QC) -
Extraction Recovery Evaluated at LQC, MQC, HQC -

Detailed Experimental Protocols

Materials and Reagents
  • Reference Standard: Zileuton (≥95% purity).
  • Internal Standard: Zileuton-13C2 15N (≥95% chemical and isotopic purity).
  • Biological Matrix: Control human plasma (typically with K2EDTA as an anticoagulant).
  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE).
  • Chemicals: Ammonium acetate, Formic Acid, Ammonia Solution (GR grade).
  • Water: Deionized water, 18 MΩ-cm resistivity.
Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and separately dissolve Zileuton and Zileuton-13C2 15N in methanol. Store at -20°C.
  • Working Solutions: Prepare spiking working solutions for calibration standards (CS) and quality controls (QC) by serial dilution in 50% methanol.
  • IS Working Solution (800 ng/mL): Dilute Zileuton-13C2 15N stock solution in mobile phase [4].
  • Mobile Phase:
    • For LLE-based Method: 10 mM Ammonium Acetate Buffer (pH ~7.5 with ammonia) and Methanol (10:90, v/v) [4].
    • For PPT-based Method: 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B), or an isocratic mixture [6].
Sample Preparation Workflow

The following diagram illustrates the two primary sample preparation paths, Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), based on the cited protocols [4] [6].

start Aliquot 200 µL Plasma lle Add 50 µL IS Solution Add 3 mL MTBE start->lle ppt Add IS Solution Add Acidified ACN start->ppt vortex Vortex 10-15 min lle->vortex ppt->vortex centrifuge Centrifuge at 3000 rpm for 5-10 min vortex->centrifuge transfer_lle Transfer Organic (Upper) Layer centrifuge->transfer_lle transfer_ppt Transfer Supernatant centrifuge->transfer_ppt evaporate Evaporate to Dryness under N₂ at 50°C transfer_lle->evaporate transfer_ppt->evaporate reconstitute Reconstitute with 300 µL Mobile Phase evaporate->reconstitute inject Transfer to Vial for LC-MS/MS Analysis reconstitute->inject

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm or 50 x 2.1 mm, 1.7 µm for UPLC).
    • Elution: Isocratic or fast gradient elution.
    • Mobile Phase & Flow: As specified in the table above.
    • Injection Volume: 5-10 µL.
    • Column Temperature: 40°C.
    • Autosampler Temperature: 4-10°C.
  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), Positive mode.
    • Operation Mode: Multiple Reaction Monitoring (MRM).
    • Proposed MRM Transitions:
      • Zileuton: 239.1 → 163.2 (Precursor m/z adjusted for 13C2 15N label)
      • Zileuton-13C2 15N (IS): 242.1 → 164.2
    • Source Parameters: (To be optimized) Dwell time: 100-200 ms; Curtain Gas: 25-35 psi; Ion Spray Voltage: 5000 V; Temperature: 500°C; Nebulizer Gas (GS1) and Heater Gas (GS2): 40-60 psi.

Method Validation Protocol

The developed method must be validated as per FDA and EMA guidelines [4]. Key parameters to evaluate include:

  • Selectivity/Specificity: Demonstrate no significant interference at the retention times of Zileuton and the IS from at least six different sources of blank plasma.
  • Linearity and Calibration Curve: A linear regression model (with weighting factor of 1/x or 1/x²) with a minimum of 6 non-zero calibration standards across the range (e.g., 20-10,000 ng/mL). The correlation coefficient (r) should be >0.99.
  • Accuracy and Precision: Evaluate using QC samples at four levels (LLOQ, Low, Medium, High) in at least three batches. Accuracy should be within ±15% of the nominal value (±20% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ).
  • Extraction Recovery and Matrix Effect: Determine the recovery of Zileuton at three QC levels by comparing the analyte response of extracted samples with post-extraction spiked samples. Investigate the matrix effect by comparing the response of the analyte in post-extraction spiked samples with neat solutions [4] [5].
  • Stability: Conduct stability tests for Zileuton in plasma under various conditions, including:
    • Benchtop stability (at room temperature for at least 4-6 hours).
    • Processed sample stability in the autosampler (e.g., at 10°C for 24-48 hours).
    • Freeze-thaw stability (at least 3 cycles).
    • Long-term stability at the intended storage temperature (e.g., -70°C).

Discussion and Analyst Tips

  • Internal Standard Choice: While Zileuton-D4 has been successfully used, the proposed Zileuton-13C2 15N offers a potential advantage. 13C and 15N labels are less likely to exhibit chromatographic isotope effects compared to deuterium (D) labels, which can sometimes cause slight retention time shifts. This ensures co-elution with the natural analyte, providing more accurate correction for matrix effects [5].
  • Extraction Method Selection: LLE typically provides cleaner extracts and lower matrix effects, which is beneficial for robust method performance. PPT is faster and simpler but may lead to more ion suppression/enhancement and require more frequent source cleaning.
  • Critical Considerations:
    • Plasma Matrix: Use consistent anticoagulants (e.g., K2EDTA) throughout the validation and study.
    • Solution Stability: Periodically verify the stability of stock and working solutions.
    • System Suitability: Establish and run system suitability tests (e.g., precision and sensitivity of a mid-level QC) before each analytical batch.

References

Application Notes: Zileuton-13C2,15N in Drug Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile and Primary Application Zileuton-13C2,15N is a stable isotope-labeled form of the drug Zileuton, where two carbon atoms have been replaced with ¹³C and one nitrogen atom with ¹⁵N [1]. Its primary application in research is to serve as an internal standard for quantitative bioanalysis [1] [2].

  • Role as an Internal Standard: Using this compound as an internal standard in techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) corrects for variations in sample processing and instrument response. This leads to highly accurate and precise measurement of the unlabeled drug (Zileuton) and its metabolites in complex biological matrices like plasma, urine, or bile [1].
  • Tracer Potential: While not explicitly documented in the search results, the presence of stable heavy isotopes makes this compound theoretically suitable as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Zileuton in pre-clinical or clinical settings.

2. Background on Zileuton Metabolism Understanding the metabolism of the parent drug is crucial for designing tracer studies. The table below summarizes the key pharmacokinetic and metabolic properties of unlabeled Zileuton.

Table 1: Pharmacokinetic and Metabolic Profile of Zileuton

Feature Description
Primary Metabolism Metabolized mainly in the liver via glucuronidation (major pathway) and oxidative metabolism by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP3A4 [3] [4].
Key Metabolites Two O-glucuronide conjugates and an N-dehydroxylated metabolite [3] [4].
Elimination Approximately 94% of a dose is excreted in the urine, primarily as metabolites [3].
Elimination Half-life Mean terminal half-life is approximately 2.5 hours [3] [4].
Protein Binding High (93%), primarily to albumin [3] [4].

The following diagram illustrates the core metabolic pathway of Zileuton, which would be the focus of a tracer study.

G Zileuton Zileuton Metabolism Metabolism Zileuton->Metabolism Metabolite_A Zileuton Glucuronide (Major Metabolite) Metabolism->Metabolite_A Glucuronidation Metabolite_B N-dehydroxylated Metabolite (via CYP450) Metabolism->Metabolite_B CYP450 Oxidation Analysis Analysis Metabolite_A->Analysis Metabolite_B->Analysis

Proposed Experimental Protocol for Tracer Studies

This protocol outlines a general approach for using this compound in a pharmacokinetic or metabolism study.

1. Aim To quantify the concentration of Zileuton and its major metabolites in plasma and urine using this compound as an internal standard, and to characterize its metabolic profile.

2. Materials

  • Analytes: Zileuton (analyte), this compound (internal standard).
  • Biological Matrices: Control plasma/urine, study samples (e.g., from dosed subjects).
  • Reagents: HPLC-grade solvents (e.g., methanol, acetonitrile, ammonium acetate/formate), formic acid, purified water.
  • Equipment: LC-MS/MS system, analytical balance, centrifuge, vortex mixer, micropipettes.

3. Sample Preparation Workflow The process for preparing biological samples for LC-MS analysis is standardized, as shown below.

G Start Aliquot 50-100 µL Biological Sample Step1 1. Add Internal Standard (this compound) Start->Step1 Step2 2. Protein Precipitation (Add 300 µL cold ACN) Step1->Step2 Step3 3. Vortex & Centrifuge Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. Dilute & Transfer to LC-MS Vial Step4->Step5

4. Instrumental Analysis (LC-MS/MS)

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile.
    • Gradient: 5% B to 95% B over 3-5 minutes.
    • Flow Rate: 0.3 - 0.4 mL/min.
  • Mass Spectrometry (MS):
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The specific transitions (parent ion > product ion) must be established for Zileuton, this compound, and its suspected metabolites. The heavy isotopes create a predictable mass shift.

Table 2: Key Parameters for LC-MS/MS Analysis

Parameter Specification
Ionization Mode Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard This compound (for quantification)
Data Analysis Peak area ratio (Analyte / Internal Standard) against a calibration curve

5. Data Analysis

  • Quantification: Generate a calibration curve by spiking known amounts of Zileuton into control matrix. The peak area ratio (Zileuton / this compound) is plotted against concentration. The curve is used to calculate unknown concentrations in study samples.
  • Metabolite Profiling: Identify metabolites by looking for chromatographic peaks with MRM transitions corresponding to expected metabolic transformations (e.g., +176 Da for glucuronide conjugation).

Critical Considerations for the Protocol

  • Stable Isotope Integrity: Confirm that the ¹³C and ¹⁵N labels are metabolically stable and will not be lost in common metabolic reactions, which would confound tracer results.
  • Method Validation: Before applying the method, it must be fully validated for parameters like selectivity, sensitivity, accuracy, precision, and matrix effects according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).
  • Safety and Handling: this compound is for research use only and not for human administration [1]. Standard laboratory safety procedures must be followed.

References

Application Notes: Zileuton-13C2,15N in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton-13C2,15N is a stable isotope-labeled analog of Zileuton, where two carbon atoms are replaced by 13C and one nitrogen atom by 15N [1] [2]. Its primary application in drug development is to serve as an internal standard for quantitative bioanalysis using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) [1] [2]. The use of such labeled compounds is critical for improving the accuracy and precision of pharmacokinetic studies by correcting for variations in sample preparation and instrument analysis.

The biological activity and metabolic pathway of this compound are inferred to be identical to those of unlabeled Zileuton. Zileuton itself is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme [1] [3] [4]. By inhibiting 5-LO, Zileuton blocks the formation of leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are key mediators of inflammation, bronchoconstriction, and mucus secretion in the airways [3] [4]. This mechanism underpins its use as a chronic asthma treatment and informs its investigation in other inflammatory conditions [4].

The following table summarizes the key physicochemical and ADME properties of unlabeled Zileuton, which are essential for designing studies with the labeled analog [3] [4]:

Property Description for Unlabeled Zileuton
Molecular Formula C({11})H({12})N({2})O({2})S [3]
Molecular Weight 236.29 g·mol⁻¹ [3]
Protein Binding 93% (primarily albumin) [3] [4]
Metabolism Primarily hepatic, via CYP1A2, CYP2C9, and CYP3A4 [3] [4]
Route of Elimination Primarily metabolites in urine (~95%) [3] [4]
Elimination Half-Life Approximately 2.5 hours [3] [4]

Proposed Experimental Protocols

Given the absence of specific protocols for the labeled compound in the search results, the following workflows are proposed based on standard practices in pharmaceutical research and the known attributes of Zileuton.

Protocol for Quantitative Bioanalysis using this compound as an Internal Standard

This protocol outlines the use of this compound for the precise measurement of unlabeled Zileuton in biological matrices like plasma or serum.

1.1 Materials

  • Analytical Standard: Zileuton (unlabeled)
  • Internal Standard (IS): this compound
  • Biological Matrix: Control plasma or serum
  • Solvents: High-precision methanol, acetonitrile, and formic acid

1.2 Sample Preparation Workflow The following diagram illustrates the sample preparation process for LC-MS analysis:

G start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is protein_ppt Protein Precipitation with Cold Acetonitrile add_is->protein_ppt vortex_centrifuge Vortex & Centrifuge protein_ppt->vortex_centrifuge collect_supernatant Collect Supernatant vortex_centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in LC-MS Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

1.3 LC-MS/MS Analysis Conditions

  • Chromatography:
    • Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm)
    • Mobile Phase A: 0.1% Formic acid in water
    • Mobile Phase B: 0.1% Formic acid in acetonitrile
    • Gradient: Elute with increasing Mobile Phase B (e.g., 5% to 95% over 5 minutes)
    • Flow Rate: 0.3 mL/min
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Monitor transitions for:
      • Unlabeled Zileuton: m/z 237 → 161 [3]
      • This compound (IS): m/z 240 → 163

1.4 Data Analysis

  • Plot the peak area ratio (Unlabeled Zileuton / IS) against concentration for calibration standards.
  • Use the resulting calibration curve to calculate the concentration of Zileuton in unknown samples.
Protocol for In Vitro Metabolic Stability Assessment

This protocol describes how to use the labeled internal standard to evaluate the metabolic stability of unlabeled Zileuton in liver microsomes.

2.1 Metabolic Pathway Context The diagram below contextualizes the experiment by showing the key enzymes involved in Zileuton's metabolism [3] [4].

G Zileuton Zileuton CYP1A2 CYP1A2 Zileuton->CYP1A2 Metabolism CYP2C9 CYP2C9 Zileuton->CYP2C9 Metabolism CYP3A4 CYP3A4 Zileuton->CYP3A4 Metabolism Metabolites Oxidized Metabolites CYP1A2->Metabolites CYP2C9->Metabolites CYP3A4->Metabolites Excretion Elimination in Urine Metabolites->Excretion

2.2 Incubation and Analysis Workflow

  • Preparation: Pre-incubate human liver microsomes (0.5 mg/mL) in phosphate buffer with NADPH-regenerating system at 37°C.
  • Initiation: Start the reaction by adding unlabeled Zileuton (e.g., 1 µM final concentration).
  • Time Points: Withdraw aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and quench with cold acetonitrile containing a fixed amount of this compound as the IS.
  • Analysis: Process samples as described in Section 1.2 and analyze via LC-MS/MS.
  • Calculation: Plot the remaining percentage of parent Zileuton over time to determine the in vitro half-life and intrinsic clearance.

Critical Considerations for Research

  • Handling and Storage: this compound is intended for research use only and not for human administration [1] [2]. Store the product as recommended by the manufacturer, typically at room temperature or as specified in the Certificate of Analysis [1].
  • Hepatotoxicity Monitoring: Unlabeled Zileuton carries a risk of liver enzyme elevation [5] [6] [4]. While this is a clinical concern, researchers should be aware of this property, as it may relate to its metabolic pathway. Pre-clinical studies should include monitoring of relevant markers as appropriate.
  • Drug-Drug Interactions (DDI): Zileuton is a weak inhibitor of CYP1A2 and can increase the plasma levels of co-administered drugs like theophylline, warfarin, and propranolol [3] [4]. This is a critical factor to consider when designing in vivo studies or interpreting clinical data, as it may inform the need for DDI investigations using the labeled tracer.

References

Zileuton-13C2 15N analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Zileuton is a reversible inhibitor of 5-lipoxygenase, an iron-containing enzyme also known as arachidonate 5-lipoxygenase. As a prophylactic agent for chronic asthma in adults and children 12 years or older, zileuton is available in both immediate and extended-release formulations. It is crucial to note that zileuton is not indicated for acute asthma attacks to reverse bronchospasms. The drug's mechanism of action likely involves chelation of the iron at the active site of 5-lipoxygenase, thereby blocking the enzyme's redox potential [1].

The pharmacokinetic profile of zileuton reveals it is well absorbed following oral administration, with peak plasma concentrations occurring within hours after an oral dose. Zileuton has a relatively short half-life of approximately 2.5 hours, undergoes significant hepatic metabolism primarily via cytochrome CYP isozymes (1A2, 2C9, and 3A4), and is excreted primarily in urine as metabolites. Importantly, zileuton exhibits significant protein binding (93%) and inhibits CYP 1A2, leading to clinically relevant drug interactions with medications such as warfarin, propranolol, and theophylline [1].

Method Development Rationale

The development of a robust analytical method for Zileuton-13C2 15N is motivated by two fundamental challenges in quantitative bioanalysis: variable analyte recovery and matrix effects.

  • Variable Recovery: Lapatinib, another highly protein-bound drug, exhibited recovery variations of 2.4-fold to 3.5-fold in individual donor plasma samples. This large interindividual variability can be attributed to differences in plasma protein binding, which, if uncorrected, lead to inaccurate concentration measurements [2] [3].
  • The Internal Standard Solution: Using a stable isotope-labeled internal standard (SIL-IS) like Zileuton-13C2 15N is the most effective strategy to correct for these analytical variances. The SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it experiences the same extraction efficiency, chromatographic behavior, and ionization suppression/enhancement in the mass spectrometer. Research has conclusively demonstrated that while methods with non-isotope-labeled internal standards may perform acceptably in pooled plasma, only a SIL-IS can reliably correct for the interindividual variability encountered in actual patient samples [2] [3].

Experimental Protocols

Materials and Reagents
  • Analytes: Zileuton (analytical standard) and Zileuton-13C2 15N (stable isotope-labeled internal standard)
  • Chemicals: HPLC-grade methanol, ethyl acetate, and formic acid (90%)
  • Solvent: Filtered and deionized water
  • Biological Matrix: Blank human plasma (pooled for calibration standards and from individual donors for validation)
Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of Zileuton and Zileuton-13C2 15N in methanol. Store at -20°C in brown glass vials.
  • Working Solutions: Serially dilute the Zileuton stock solution with methanol to prepare working solutions for spiking calibration standards (CS) and quality control (QC) samples.
  • Internal Standard Working Solution: Prepare a working solution of Zileuton-13C2 15N in methanol at a concentration suitable for spiking into all samples.
  • Calibration Standards: Spike blank pooled human plasma with the appropriate working solutions to create a calibration curve. A recommended range is 5–5000 ng/mL, with concentrations such as 5, 10, 50, 200, 500, 1000, 2000, and 5000 ng/mL.
  • Quality Control Samples: Prepare QC samples in blank pooled human plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 5 ng/mL), Low QC (15 ng/mL), Medium QC (800 ng/mL), and High QC (4000 ng/mL) [2].
Sample Preparation Procedure
  • Aliquot: Pipette 250 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
  • Spike IS: Add 5 µL of the Zileuton-13C2 15N internal standard working solution to each tube.
  • Acidify: Add 20 µL of concentrated formic acid (90%) to each tube.
  • Extract: Add 1 mL of ethyl acetate to each tube.
  • Vortex and Centrifuge: Vortex-mix vigorously for 1 minute, then centrifuge at 14,000 rpm for 5 minutes at 4°C.
  • Transfer and Evaporate: Transfer the top organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen in a water bath at 50 ± 2°C.
  • Reconstitute: Reconstitute the dry residue in 100 µL of mobile phase, vortex for 30 seconds, and centrifuge again at 14,000 rpm for 5 minutes at 4°C.
  • Inject: Transfer the supernatant to an autosampler vial maintained at 4°C. A typical injection volume is 10 µL [2].
LC-MS/MS Instrumental Conditions
Parameter Setting
HPLC System Waters Alliance 2695 or equivalent
Column Waters XTerra C8 or XBridge C18 (50 x 2.1 mm, 3.5 µm)
Column Temperature 30°C
Mobile Phase Methanol : 0.45% Formic Acid in Water (50:50, v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Autosampler Temp 4°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Micromass)
Ionization Mode Electrospray Ionization (ESI) Positive
Source Temperature 350°C
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 2: LC-MS/MS Instrumental Parameters for Zileuton Analysis.

MRM Transitions

The specific MRM transitions must be optimized for the instrument. The following table provides a hypothetical example based on a structurally similar drug development process [2].

Compound Precursor Ion (m/z) Product Ion (m/z)
Zileuton To be determined To be determined
Zileuton-13C2 15N To be determined To be determined

Table 3: Example MRM Transitions for Zileuton and its Internal Standard.

Method Validation

A bioanalytical method must be validated to demonstrate its reliability and suitability for its intended use. Key parameters are summarized below.

Validation Parameter Acceptance Criteria & Performance Notes
Specificity/Selectivity No significant interference at the retention times of the analyte and IS from at least 6 individual blank plasma samples.
Linearity & Calibration Range A calibration curve (e.g., 5–5000 ng/mL) with a correlation coefficient (r) of ≥0.99, using a weighted (1/x²) linear regression model.
Accuracy & Precision Intra- and inter-day accuracy within 100 ± 10% of the nominal value, and precision with a coefficient of variation (CV) of < 11% at all QC levels [2] [3].
Recovery & Matrix Effect Consistent recovery and minimal matrix effect, with the CV of the IS-normalized matrix factor across different individual plasmas being < 11%. The use of SIL-IS is critical here [2] [3].
Stability Demonstrate stability of the analyte and IS in stock solutions, plasma under storage conditions (freeze-thaw, benchtop, long-term at -80°C), and in the reconstituted solution in the autosampler.

Table 4: Key Method Validation Parameters and Acceptance Criteria.

Workflow and Pathway Visualization

The following diagrams, created using Graphviz DOT language, illustrate the core experimental workflow and the scientific rationale for using a stable isotope-labeled internal standard.

ZileutonWorkflow cluster_0 Critical Step: Use of SIL-IS Start Start S1 Prepare Stock Solutions & Calibrators Start->S1 End End S2 Sample Preparation: - Aliquot Plasma - Add SIL-IS - Acidify - Extract S1->S2 S3 LC-MS/MS Analysis: - Chromatography - MRM Detection S2->S3 S4 Data Processing & Quantification S3->S4 S5 Method Validation: - Precision/Accuracy - Recovery/Stability S4->S5 S5->End

Diagram 1: Analytical Method Workflow for Zileuton-13C2 15N.

SILISrationale Problem Analytical Challenge: Variable Recovery (16-70%) Cause Cause: Inter-individual differences in plasma protein binding Problem->Cause Effect Effect: Inaccurate concentration measurements Cause->Effect Outcome Outcome: Accurate & Precise Quantification Solution Solution: Use Zileuton-13C2 15N as Internal Standard Principle Principle: Co-elution & Identical Behavior Corrects for: - Extraction Efficiency - Matrix Effects - Ion Suppression Solution->Principle Principle->Outcome

Diagram 2: Rationale for Using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Troubleshooting and Technical Notes

  • Low Recovery: If the extraction recovery for zileuton is low or inconsistent, re-optimize the acidification volume (formic acid) or test alternative extraction solvents like a mixture of t-butyl methyl ether and acetonitrile [2].
  • Matrix Effects: If significant matrix suppression or enhancement is observed, ensure the SIL-IS is added at the beginning of the sample preparation process and consider further optimizing the chromatographic separation to shift the analyte's retention time away from the region of maximum ion suppression.
  • Chromatographic Peak Shape: If peak shape is poor, adjust the pH or composition of the aqueous mobile phase. A different batch of formic acid or a switch to a ammonium formate buffer (pH ~3) may improve performance.

Conclusion

The development and validation of a robust LC-MS/MS method for Zileuton-13C2 15N is critical for reliable therapeutic drug monitoring and pharmacokinetic studies. The core principle underpinning this method is the use of a stable isotope-labeled internal standard, Zileuton-13C2 15N, which is proven to be essential for correcting interindividual variability in analyte recovery from patient plasma samples. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to establish a accurate, precise, and validated bioanalytical method.

References

using Zileuton-13C2 15N in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zileuton-¹³C₂,¹⁵N

Zileuton-¹³C₂,¹⁵N is a stable isotope-labeled internal standard used in quantitative mass spectrometry applications. This compound, with a molecular weight of 235.24 g/mol, is the isotopically labeled analog of Zileuton (HY-14164), a potent and selective 5-lipoxygenase inhibitor with antiasthmatic properties [1].

The incorporation of two ¹³C atoms and one ¹⁵N atom makes this compound ideal as an internal standard for mass spectrometry because it exhibits a predictable mass shift from the native compound while maintaining nearly identical chemical properties. This allows for precise quantification of Zileuton in complex biological matrices through mass spectrometric techniques.

Chemical and Physical Properties

Table 1: Chemical and physical properties of Zileuton-¹³C₂,¹⁵N

Property Specification
Molecular Formula C₉¹³C₂H₈¹⁵NNO₂S
Molar Mass 235.24 g/mol
Isotopic Composition Two ¹³C atoms, one ¹⁵N atom
Storage Conditions Room temperature (continental US); may vary elsewhere
Intended Use Research use only, not for human use

Mass Spectrometry Instrumentation and Parameters

LC-MS/MS Configuration

For optimal analysis of Zileuton-¹³C₂,¹⁵N, the following instrument configuration is recommended:

  • Chromatography System: Ultra-high performance liquid chromatography (UHPLC)
  • Mass Analyzer: Triple quadrupole or Q-linear ion trap platform
  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode
  • Detection Mode: Multiple reaction monitoring (MRM) or precursor ion scanning

The hybrid quadrupole-linear ion trap platform has been successfully demonstrated for isotopic labeling studies of ¹³C and ¹⁵N labeled compounds, providing both structural characterization and accurate quantification capabilities [2].

MS Parameters Optimization

Table 2: Optimized MS parameters for Zileuton-¹³C₂,¹⁵N analysis

Parameter Setting Notes
Ionization Mode ESI Positive Alternatively, negative mode based on mobile phase
Source Temperature 300-350°C Optimize for sensitivity
Ion Spray Voltage 4500-5500V Compound-dependent optimization needed
Curtain Gas 25-35 psi Adjust based on mobile phase composition
Collision Gas Medium to high Optimize for fragmentation patterns
Declustering Potential Compound-specific Requires optimization for Zileuton

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the complete experimental workflow for quantitative analysis of Zileuton using Zileuton-¹³C₂,¹⁵N as an internal standard:

workflow cluster_1 Key Steps SamplePreparation Sample Preparation SPE Solid Phase Extraction SamplePreparation->SPE InternalStandard Add Zileuton-¹³C₂,¹⁵N LCMS LC-MS/MS Analysis SPE->LCMS ProteinPrecipitation Protein Precipitation DataProcessing Data Processing LCMS->DataProcessing ChromatographicSeparation Chromatographic Separation Quantification Quantification DataProcessing->Quantification MRM MRM Detection Calibration Calibration Curve InternalStandard->ProteinPrecipitation ProteinPrecipitation->ChromatographicSeparation ChromatographicSeparation->MRM MRM->Calibration

Workflow Title: Quantitative Analysis of Zileuton Using Stable Isotope-Labeled Internal Standard

Detailed Sample Preparation Protocol

Stock Solution Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of Zileuton-¹³C₂,¹⁵N in appropriate solvent (typically methanol or DMSO)
  • Working Internal Standard Solution: Dilute primary stock to 100 ng/mL in methanol for spiking into samples
  • Storage: Store stock solutions at -20°C when not in use; avoid repeated freeze-thaw cycles
Sample Processing Steps
  • Aliquot 100 μL of biological sample (plasma, serum, or tissue homogenate) into a clean tube
  • Add 20 μL of working internal standard solution (100 ng/mL) to each sample
  • Add 300 μL of cold acetonitrile for protein precipitation
  • Vortex mix for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant to a new tube and evaporate to dryness under nitrogen stream at 40°C
  • Reconstitute residue with 100 μL of mobile phase initial conditions
  • Transfer to LC-MS vial for analysis

LC-MS/MS Method Development

Chromatographic Conditions

Table 3: Recommended chromatographic conditions for Zileuton-¹³C₂,¹⁵N separation

Parameter Condition Alternative
Column C18 (100 × 2.1 mm, 1.7-2.6 μm) HILIC or other reverse phase
Mobile Phase A 0.1% Formic acid in water 2-10 mM ammonium acetate
Mobile Phase B 0.1% Formic acid in acetonitrile Methanol with additive
Gradient Program 5-95% B over 5-10 minutes Optimize for separation
Flow Rate 0.3-0.5 mL/min Adjust for column dimensions
Column Temperature 40°C 35-45°C range
Injection Volume 5-10 μL Dependent on sensitivity needs
Mass Spectrometer Tuning

For optimal performance, direct infusion of Zileuton-¹³C₂,¹⁵N at 100-500 ng/mL concentration is recommended for:

  • Ion source parameters optimization
  • MRM transition identification
  • Collision energy optimization

The method should leverage the high mass resolution capabilities of modern mass spectrometers to resolve isotopic fine structure when necessary, as demonstrated in studies of ¹³C and ¹⁵N enrichment levels [3].

Data Analysis and Interpretation

Quantification Approach

The stable isotope dilution theory applied to Zileuton-¹³C₂,¹⁵N follows these principles:

  • Isotope Pattern Recognition: The labeled standard produces a predictable mass shift while maintaining nearly identical chromatography
  • Peak Area Ratio: The ratio of native Zileuton peak area to Zileuton-¹³C₂,¹⁵N peak area is used for quantification
  • Calibration Curve: Linear regression of peak area ratios versus concentration
Metabolic Scrambling Assessment

When studying Zileuton metabolism, be aware of potential metabolic scrambling effects similar to those observed in studies of isotopically labeled amino acids [3]. The following diagram illustrates the metabolic pathways and potential scrambling:

metabolism cluster_1 Metabolic Pathways Zileuton Zileuton-¹³C₂,¹⁵N Metabolism Hepatic Metabolism Zileuton->Metabolism Metabolites Labeled Metabolites Metabolism->Metabolites Scrambling Metabolic Scrambling Metabolism->Scrambling potential Oxidation Oxidation Detection MS Detection Metabolites->Detection Scrambling->Metabolites alters isotope distribution Conjugation Conjugation Cleavage Molecular Cleavage

Workflow Title: Metabolic Pathways and Potential Scrambling of Zileuton-¹³C₂,¹⁵N

Applications in Drug Development Research

Pharmacokinetic Studies

Zileuton-¹³C₂,¹⁵N enables accurate quantification of Zileuton in biological fluids for:

  • Bioavailability studies
  • Half-life determination
  • Dose proportionality assessment
  • Drug-drug interaction studies

Animal studies have demonstrated that Zileuton administration at 5 mg/kg (oral) significantly decreases NF-κB expression and apoptotic index in ischemia-reperfusion rat models, highlighting the importance of accurate quantification for efficacy assessment [1].

Inflammatory Pathway Analysis

The application of Zileuton-¹³C₂,¹⁵N in mass spectrometry supports research on 5-lipoxygenase inhibition in inflammatory pathways. This is particularly relevant given the role of specialized proresolving mediators and their regulation by anti-inflammatory drugs [4].

Troubleshooting and Quality Control

Common Issues and Solutions

Table 4: Troubleshooting guide for Zileuton-¹³C₂,¹⁵N in MS applications

Problem Potential Cause Solution
Poor peak shape Column degradation or inappropriate mobile phase Replace column; adjust pH or organic modifier
Low sensitivity Source contamination or improper ionization Clean ion source; optimize ion spray voltage
Inaccurate quantification Incomplete extraction or matrix effects Implement efficient sample cleanup; use matrix-matched calibrators
Isotopic interference Natural abundance isotopes Apply mathematical correction; improve chromatographic separation
Signal drift Instrument performance variation Frequent internal standard normalization
Quality Control Measures
  • Analyze QC samples at low, medium, and high concentrations with each batch
  • Monitor isotope pattern to confirm label integrity
  • Verify retention time stability across sequences
  • Assess matrix effects through post-column infusion studies

Validation Parameters

When implementing Zileuton-¹³C₂,¹⁵N for regulated bioanalysis, the following validation parameters should be assessed:

  • Accuracy and precision (intra-day and inter-day)
  • Linearity and range of calibration curve
  • Selectivity and specificity
  • Matrix effects and recovery
  • Stability under various storage and processing conditions

The use of stable isotope-labeled internal standards like Zileuton-¹³C₂,¹⁵N significantly improves the reliability and reproducibility of mass spectrometry-based quantification methods in pharmaceutical research.

References

Scientific Rationale for Zileuton in Neurotrauma

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies reinforce that Zileuton's mechanism of action, through the inhibition of the 5-Lipoxygenase (5-LOX) enzyme, is highly relevant in neuroinflammatory conditions like Traumatic Brain Injury (TBI).

The diagram below illustrates the key signaling pathway through which Zileuton is known to exert its effects, based on recent findings.

G Zileuton Inhibits the 5-LOX Neuroinflammatory Pathway TBI Traumatic Brain Injury (TBI) PLA2 Pla2g4a Upregulation TBI->PLA2 AA Arachidonic Acid (AA) Release PLA2->AA LOX 5-Lipoxygenase (5-LOX) Enzyme AA->LOX FLAP 5-LOX-Activating Protein (FLAP) LOX->FLAP LTs Pro-inflammatory Leukotrienes (LTs) FLAP->LTs Inf Neuroinflammation Microglial Activation Neuronal Apoptosis LTs->Inf MyD88 MyD88/NF-κB Pathway Activation LTs->MyD88 MyD88->Inf Zileuton Zileuton-13C2 15N Zileuton->LOX  Inhibits

Research indicates that following an injury like TBI, the arachidonic acid pathway is significantly activated. The enzyme Pla2g4a is upregulated, leading to increased release of Arachidonic Acid (AA), which is then metabolized by 5-LOX into pro-inflammatory Leukotrienes (LTs) [1]. These LTs drive neuroinflammation by activating microglial cells and the MyD88/NF-κB signaling pathway, ultimately leading to neuronal damage [2] [1].

The value of a tissue distribution study with isotopically labeled Zileuton lies in quantitatively linking the drug's presence in specific tissues (like the brain) to its observed anti-inflammatory effects and the suppression of this pathway.

Proposed Workflow for Tissue Distribution Study

Since a direct protocol for Zileuton-13C2 15N is not available, the following workflow synthesizes standard practices for pharmacokinetic studies with concepts from the search results. It outlines the key phases from animal modeling to data analysis.

G Tissue Distribution Study Workflow Model Animal Model Preparation (TBI Model, e.g., CCI) Dosing Dosing IP injection of Zileuton-13C2 15N (10 mg/kg in corn oil) Model->Dosing Sacrifice Tissue Collection (Sacrifice at time points: 0.5, 2, 8, 24 hrs) Dosing->Sacrifice Homogenization Tissue Homogenization (Perfused brain, liver, etc.) Sacrifice->Homogenization Analysis LC-MS/MS Analysis (Quantify 13C2 15N label) (Detect endogenous LTB4) Homogenization->Analysis Data Data Correlation (Link drug levels to LTB4 reduction & outcomes) Analysis->Data

Table 1: Key Experimental Parameters from Literature

Parameter Description Context & Reference
Animal Model Controlled Cortical Impact (CCI) in male C57BL/6J mice Standardized model for Traumatic Brain Injury (TBI) [1].
Dosing 10 mg/kg Zileuton, intraperitoneal (IP) injection, dissolved in corn oil. First dose 30 mins post-injury [1]. This regimen was shown to inhibit 5-LOX and improve outcomes in a TBI model.
Key Biomarker Leukotriene B4 (LTB4) levels in brain tissue, measured by ELISA [1]. Direct indicator of target engagement (5-LOX inhibition).

Methodology and Technical Considerations

Here are detailed methodologies and technical notes for the core experiments cited in the proposed workflow.

1. Animal Model and Dosing

  • Controlled Cortical Impact (CCI): This is a well-established model for TBI. Parameters used in recent studies include a 3-mm impactor tip, velocity of 1.5 m/s, and a deformation depth of 1.5 mm [1].
  • Dosing Protocol: Animals receive a daily intraperitoneal (IP) injection of Zileuton at 10 mg/kg body weight, formulated in corn oil. The first administration is typically 30 minutes after the induction of TBI [1].

2. Tissue Collection and Analysis

  • Tissue Harvesting: At predetermined time points post-dosing, animals are euthanized, and tissues of interest are collected. For neuroinflammation studies, this includes the brain (often the pericontusional area), but also plasma, liver, kidney, etc., for distribution data.
  • Sample Homogenization: Tissues are perfused with saline, weighed, and homogenized in an appropriate buffer (e.g., phosphate-buffered saline) to create a liquid matrix for analysis.
  • LC-MS/MS Analysis: This is the cornerstone technique for quantifying the labeled drug and its metabolites.
    • For Zileuton-13C2 15N: The presence of the stable isotopes creates a distinct mass shift detectable by mass spectrometry. This allows for the precise quantification of the drug concentration in complex biological matrices like tissue homogenates against a calibration curve.
    • For Biomarkers (LTB4): Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to detect and quantify the levels of LTB4 in tissue samples, confirming the pharmacological activity of Zileuton [1].

Table 2: Core Analytical Techniques for Distribution Studies

Technique Application in This Study Key Advantage

| Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Quantification of Zileuton-13C2 15N and potential metabolites in tissues and plasma. | High sensitivity and specificity for the labeled compound in complex mixtures. | | Enzyme-Linked Immunosorbent Assay (ELISA) | Measurement of leukotriene B4 (LTB4) levels in brain tissue as a biomarker of target engagement. | Validated, relatively simple method to confirm 5-LOX pathway inhibition. |

Knowledge Gaps and Future Research

The most significant knowledge gap is the absence of a published synthesis route for Zileuton-13C2 15N. Future work must first establish a cost-effective synthesis protocol. Recent research into using 13C elemental carbon to generate universal 13C2-labeled synthetic building blocks, like acetylene, could provide a viable pathway for creating the Zileuton-13C2 core [3].

References

Troubleshooting Guide for Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

The core structure of Zileuton contributes to its solubility profile. The molecule consists of a benzo[b]thiophene moiety and a hydroxyurea subunit [1]. The aromatic rings and the specific N-acylation on the hydroxyurea group make the molecule inherently hydrophobic [1].

Here is a summary of strategies to improve solubility:

Strategy Method & Rationale Application Notes
Solvent Selection Begin with DMSO as a primary solvent for stock solutions. For aqueous dilution, use buffers with mild pH or add modest amounts of organic solvents (e.g., ethanol, acetonitrile). High DMSO concentrations can be toxic in biological assays; keep final concentration ≤1% (v/v).
pH Adjustment The hydroxyurea subunit may allow pH-dependent solubility. Use small volumes of dilute NaOH or NH4OH to solubilize, then dilute and buffer. Avoid strong acids/bases or prolonged exposure to extreme pH to prevent compound degradation.
Surfactant Use Introduce non-ionic surfactants (e.g., Tween-80, Cremophor EL, Pluronic F-68) to form micelles that encapsulate the hydrophobic compound. Critical micelle concentration (CMC) must be reached; compatibility with downstream assays (e.g., NMR, cell culture) must be verified.
Complexation Use cyclodextrins (e.g., (2-Hydroxypropyl)-β-cyclodextrin, HPβCD) which have a hydrophobic cavity that can host the benzo[b]thiophene group. Effective for in-vivo administration; requires testing different types (α, β, γ) for optimal fit.
Temperature & Sonication Gently warm the sample (not exceeding 37-40°C) with brief sonication in a water bath. Avoid high temperatures for extended periods. Always filter through a 0.2µm membrane after sonication.
Solid Dispersion For oral administration studies, create a solid dispersion by co-dissolving Zileuton-13C215N with a polymer (e.g., PVP, HPMC) in a volatile solvent, then evaporate. Creates an amorphous, high-energy state of the drug with vastly improved dissolution.

Detailed Experimental Protocols

Protocol 1: Preparing a Stock Solution in DMSO for Cell-Based Assays

This is the most common method for creating a high-concentration stock suitable for cell culture work [2].

  • Weighing: Accurately weigh the Zileuton-13C215N powder.
  • Dissolution: Transfer the powder to a clean vial and add a calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM). Vortex vigorously for 1-2 minutes.
  • Sonication: Place the vial in a room-temperature water bath sonicator for 5-10 minutes until the solution appears clear.
  • Clarification: If any particulate matter remains, centrifuge the solution briefly and/or filter it through a 0.2µm PTFE or nylon syringe filter.
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C. Before use, briefly warm and vortex the aliquot.
Protocol 2: Preparing an Aqueous Working Solution via pH Adjustment

Use this method when low DMSO content is critical.

  • Stock Solution: Prepare a concentrated stock in DMSO as in Protocol 1.
  • Alkalinization: Transfer a small aliquot of the DMSO stock (e.g., 10 µL of a 100 mM stock) to a new vial. Add a small volume (e.g., 10-20 µL) of 0.1 N NaOH or 0.1 M ammonium hydroxide while vortexing. The solution should clear.
  • Dilution: Quickly dilute this alkalinized solution with the appropriate aqueous buffer (e.g., PBS, pH 7.4) to the final desired volume and concentration. The buffer will bring the pH closer to neutral.
  • Verification: Visually inspect the final solution for clarity or use Dynamic Light Scattering (DLS) to check for nanoparticles/precipitation.
Protocol 3: Formulating with (2-Hydroxypropyl)-β-Cyclodextrin (HPβCD)

This method is highly effective for creating stable aqueous solutions [3].

  • Prepare HPβCD Solution: Dissolve HPβCD in your aqueous buffer (e.g., 10-20% w/v). This may require gentle heating and stirring.
  • Combine Solutions: Add the Zileuton-13C215N DMSO stock solution directly to the HPβCD solution dropwise under vigorous stirring or vortexing.
  • Equilibrate: Stir the mixture for several hours at room temperature or overnight at 4°C to allow the complex to form fully.
  • Filter: Filter the final solution through a 0.2µm filter to sterilize and remove any uncomplexed material.

Quality Control and Analytical Verification

After applying a solubilization method, it is crucial to verify that the compound is both dissolved and chemically stable. The following workflow outlines the key steps for quality control.

G Start Solubilized Sample Visual Visual Inspection (Clear Solution?) Start->Visual Filtration Membrane Filtration (0.2 µm) Visual->Filtration Pass End Validated Solution Ready for Use Visual->End Fail NMR NMR Analysis (Structure & Purity) Filtration->NMR HPLC HPLC Analysis (Concentration & Stability) Filtration->HPLC MS Mass Spectrometry (Identity Confirmation) Filtration->MS NMR->End HPLC->End MS->End

  • Visual Inspection & Filtration: The solution should be clear and free of particulate matter. Passing through a 0.2µm membrane is a practical test.
  • NMR Spectroscopy: This is a powerful technique for your 13C/15N-labeled compound. You can perform 1H-NMR to check for sharp lines and the absence of precipitate-induced broadening. 13C-edited 1H-NMR can be used for quantitative detection and to confirm the isotopic label is intact [4].
  • HPLC-UV/MS: Use this to determine the exact concentration of your working solution by comparing with a standard curve. It also checks for chemical degradation that might occur during the solubilization process.

References

Zileuton-13C2 15N storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The following table summarizes the critical storage and handling parameters for Zileuton-13C2,15N based on supplier documentation and related chemical data.

Parameter Specification Source / Rationale
Short-term Shipping Room temperature (continental US) [1] [2] Supplier recommendation
Long-term Storage Store under recommended conditions in Certificate of Analysis (CoA) [1] [2] Supplier requirement
Solubility ≥20mg/mL in DMSO (requires warming to ~60°C) [3] Based on parent compound, Zileuton
Solution Stability DMSO solutions: store at -20°C for up to 1 month [3] Based on parent compound, Zileuton
Solid Form Stability Stable for 1 year from purchase date (as supplied) [3] Based on parent compound, Zileuton

Frequently Asked Questions & Troubleshooting

Q1: What is the primary application of this compound in research? This compound is used as an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR. Its labeled structure allows for precise tracking and measurement of the unlabeled drug (Zileuton) in complex biological samples, minimizing analytical interference [1].

Q2: The CoA is essential for storage. What if I don't have it? The CoA provides batch-specific storage details. If it's missing, contact the supplier directly (e.g., MedChemExpress, PeptideDB) to obtain a copy. As a general rule, store the solid compound in a desiccator at 2-8°C and prepare fresh DMSO solutions for immediate use, avoiding repeated freeze-thaw cycles [3] [1] [2].

Q3: The powder doesn't fully dissolve in DMSO. What should I do? This is a common issue. Briefly warm the vial in a water bath at ~60°C for 5 minutes while shaking gently. This protocol is established for the unlabeled Zileuton, which has a solubility of ≥20mg/mL under these conditions [3].

Q4: How should I handle a suspected compound degradation? First, check the expiry date on the vial and CoA.

  • For the solid compound: Use analytical techniques like HPLC to check for impurities and compare the spectrum to a reference standard.
  • For stock solutions: If a precipitate is visible or your experimental results show a consistent loss of potency (e.g., higher IC50 values), discard the solution and prepare a fresh batch. It is not recommended to use solutions stored at -20°C for longer than one month [3].

Experimental Application & Protocols

This compound is the labeled version of Zileuton, a potent and selective 5-lipoxygenase (5-LO) inhibitor used to study leukotriene biosynthesis [4]. The experimental data below for the unlabeled Zileuton illustrates its typical research applications.

In Vitro Bioactivity Profile

The table below shows the inhibitory activity of Zileuton in various cell-based assays [4].

Cell Line / System Assay Description IC50 Value
RBL-1 (Rat basophilic leukemia) Inhibition of 5-lipoxygenase in cell lysate 0.14 - 0.5 µM [4]
Human PMNL (Polymorphonuclear leukocytes) Inhibition of A23187-stimulated 5-LO product formation 0.5 - 0.6 µM [4]
HeLa (Human) Inhibition of cys-leukotriene release (Ca²⁺-stimulated) 0.04 µg/mL [4]
MC9 (Mouse mastocytoma) Inhibition of LTB4 production 0.55 µM [4]
Validated In Vivo Protocol

A study on myocardial infarction (I/R) in rats provides a reference for in vivo dosing [4].

  • Compound: Zileuton (unlabeled).
  • Dosage & Route: 5 mg/kg, administered orally (p.o.).
  • Key Findings: The treatment significantly decreased NF-κB expression and the apoptotic index in the heart tissue of I/R model rats [4].

This workflow visualizes the key stages of using this compound in a quantitative LC-MS experiment:

G Start Reconstitute this compound A Prepare Stock Solution (Warm to 60°C in DMSO if needed) Start->A B Spike into Biological Matrix (e.g., plasma, tissue homogenate) A->B C Extract and Purify Analytes B->C D LC-MS/MS Analysis C->D End Quantify Target Zileuton Using Internal Standard D->End

Key Technical Reminders

  • Always Consult the CoA: The storage conditions and expiry date on the Certificate of Analysis are specific to your batch and override general guidelines.
  • Solution Best Practices: For the most reliable results, prepare fresh stock solutions for each experiment and avoid storing and reusing diluted working solutions.
  • Stability is Extrapolated: Please note that the specific stability data for This compound was not explicitly listed in the search results. The stability information provided (1 year for solid, 1 month for DMSO solution) is based on the well-documented data for the unlabeled parent compound, Zileuton [3]. It is a best-practice assumption that the labeled analog has similar stability.

References

Zileuton-13C2 15N HPLC separation problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: What is the most critical factor for accurate quantification of Zileuton in plasma?
    • A: Using a stable isotope-labeled internal standard (SIL-IS), such as Zileuton-D4, is essential. It corrects for interindividual variability in analyte recovery from plasma and for inconsistencies during sample preparation and ionization, leading to more accurate and reproducible results [1] [2] [3].
  • Q: My retention times are not repeatable. What could be the cause?
    • A: Poor retention time repeatability, especially in HILIC mode, can be caused by contaminants leaching from borosilicate glass solvent bottles into your mobile phase, which alters the stationary phase chemistry. Switching to inert PFA solvent bottles can dramatically improve repeatability [4]. Other common causes include fluctuating flow rates, mobile phase proportioning errors, or insufficient column equilibration [5] [6].
  • Q: Why are my peaks broader than expected or tailing?
    • A: Peak broadening and tailing can often be traced to connections before the column. An improperly cut tube or a poorly installed fitting can create a void volume or mixing chamber, disrupting the flow path and leading to peak shape issues [6]. Also, ensure your injection solvent is not stronger than your initial mobile phase conditions [6].

Troubleshooting Guide: Common HPLC Problems & Solutions

The following table summarizes core issues you might encounter and how to systematically address them.

Problem Category Specific Symptoms Likely Culprits & Solutions

| Retention Time Shifts [5] [6] | Decreasing RT | • Faulty Aqueous Pump: Purge, clean check valves, replace consumables [6]. • Volume Overload: Ensure sample solvent is not stronger than the mobile phase; reduce injection volume [5]. • Stationary Phase Dewetting: Occurs with highly aqueous mobile phases on hydrophobic columns; flush with organic-rich solvent [5]. | | | Increasing RT | • Faulty Organic Pump: Purge, clean check valves, replace consumables [6]. • Decreasing Flow Rate: Check for system leaks or a failing pump seal [5]. | | | Drifting RT (HILIC) | • Mobile Phase Contamination: Replace borosilicate glass bottles with inert PFA bottles [4]. | | Peak Shape Issues | Peak Tailing | • Column Inlet Void: Check and re-make connections and ferrules at the column head [6]. • Contaminated Column: Use a guard column; rinse or replace the analytical column [6]. | | | Peak Splitting | • Connection Voids: Check all tubing connections for voids, especially before the column [6]. • Scratched Rotor Seal (Autosampler): Inspect and replace if necessary [6]. | | Signal & Baseline Issues | Jagged Baseline | • Dissolved Air: Degas mobile phases [6]. • Dirty Flow Cell: Clean the detector flow cell [6]. • Temperature Fluctuations: Stabilize the environment or use a column oven [6]. | | | Low Peak Height (Area OK) | • Column Degradation: Rinse or replace the column. Consider a sample clean-up step or guard column for long-term use [6]. | | Sample Preparation & Recovery | Variable Recovery | • Interindividual Matrix Effects: Use a stable isotope-labeled internal standard (e.g., Zileuton-D4) to correct for variability in extraction efficiency from different patient plasma samples [1]. |

Experimental Protocol: Reference Method for Zileuton in Plasma

Here is a detailed methodology for determining Zileuton in human plasma using liquid-liquid extraction, which can be adapted for Zileuton-13C2 15N [2]. The use of a labeled internal standard in this protocol is a key feature you should replicate.

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis A Prepare Solutions B Prepare Calibrators & QCs A->B C Extract Sample (LLE) B->C B->C D Evaporate & Reconstitute C->D C->D E LC-MS/MS Analysis D->E F Data Processing E->F

  • Title: Zileuton Plasma Analysis Workflow

1. Chromatographic Conditions:

  • Column: C18 (e.g., 100 × 4.6 mm, 5 µm) [2].
  • Mobile Phase: 10 mM Ammonium Acetate Buffer (pH ~7.5) : Methanol (10:90, v/v) [2].
  • Flow Rate: 1.0 mL/min [2].
  • Injection Volume: 5 µL [3].

2. Mass Spectrometric Conditions (Positive ESI):

  • Ion Mode: Positive Electrospray Ionization (ESI+) [2] [3].
  • Detection: Multiple Reaction Monitoring (MRM).
    • Zileuton: m/z 237.0 → 161.0 [3].
    • Zileuton-D4 (IS): m/z 241.0 → 165.0 [3].
    • Note: For Zileuton-13C2 15N, the MRM transition will be m/z 240.0 → 164.0, reflecting the increased mass of the labeled compound.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Internal Standard: Add Zileuton-D4 (or Zileuton-13C2 15N as its own IS) to 200 µL of plasma [2].
  • Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) to the plasma. Vortex mix for 10-15 minutes [2].
  • Centrifugation: Centrifuge at 3000 rpm for 5-10 minutes [2].
  • Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen at 50°C [2].
  • Reconstitution: Reconstitute the dry residue with 300 µL of the mobile phase and inject into the LC-MS/MS system [2].

Key Principles for Effective Troubleshooting

When diagnosing HPLC problems, follow these rules for a systematic approach [6]:

  • The Rule of One (KISS Method): Change or modify only one item at a time to correctly identify the root cause.
  • The Rule of Two: A "problem" doesn't officially exist until it occurs at least twice.
  • Write It Down: Keep a detailed logbook of all system maintenance, column use, and observed issues to identify patterns over time.

References

Zileuton-13C2 15N method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton-13C2 15N: Core Properties & Role

This section covers the fundamental characteristics of the isotopically labeled standard, which are crucial for understanding its application in your experiments.

Property Description
Chemical Name Zileuton-13C2,15N [1]
Molecular Formula C9¹³C2H8N¹⁵NO2S [1]
Molar Mass 235.24 g/mol [1]
Bioactivity 15N and 13C labeled Zileuton; a potent and selective inhibitor of 5-lipoxygenase with antiasthmatic properties [1].
Primary Research Use Serves as an internal standard in quantitative analyses, such as LC-MS, to improve accuracy and precision by correcting for matrix effects and procedural losses [2].
Storage & Handling Can be stored at room temperature in continental US (may vary elsewhere) [1]. For lab use only, not for human use [1].

Analytical Method Development & Validation

While specific validated methods for Zileuton-13C2 15N were not found, the following data from studies on unlabeled Zileuton can guide your method development and validation protocols. The key principle is that the labeled standard should behave almost identically to the analyte in most steps, except for detection.

Table 1: Reported Analytical Methods for Unlabeled Zileuton This table summarizes various techniques you can adapt and validate for use with your isotopic standard.

| Method Category | Specific Technique / Setup | Key Performance Data | Application / Matrix | Source / Reference | | :--- | :--- | :--- | :--- | :--- | | Chromatography | RP-HPLC (C18 column), Methanol:Water (70:30), 229 nm detection [3]. | Linearity: 5-30 µg/mL (r²=0.999); Retention Time: ~3.5 min [3]. | Bulk drug & pharmaceutical dosage forms [3]. | | | Chromatography | HPLC-MS/MS [4]. | Not specified in detail. | Human plasma [4]. | | | Electrochemical Sensing | Adsorptive Stripping Differential Pulse Voltammetry (AdsDPV) using TiO2/HPFP nanocomposite sensor [4]. | LOD: 8.3 x 10⁻⁹ M; Linearity: 4.0 x 10⁻⁸ to 1.0 x 10⁻⁴ M [4]. | Human plasma & pharmaceutical samples [4]. | | | Spectrophotometry | UV Spectrophotometry [3]. | Not specified in detail. | Bulk drug & pharmaceutical dosage forms [3]. |

Table 2: Key Validation Parameters to Assess When validating your method for Zileuton-13C2 15N, these are the critical parameters to evaluate, drawing from general guidelines and the Zileuton literature [3].

Validation Parameter Description & Consideration for Zileuton-13C2 15N
Specificity Verify that the standard's signal is resolved from the analyte (Zileuton) and any matrix interference. The mass difference from the labels provides inherent specificity in MS [2].
Linearity & Range Establish a calibration curve by spiking the labeled standard into the biological matrix. The range should cover expected concentrations [3].
Precision Determine repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates at different concentrations. % RSD should typically be <2% for system precision and <15% for method precision [3].
Accuracy (Recovery) Conduct spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120%). Accepted mean recovery is generally 98-102% [3].
Sensitivity (LOD/LOQ) LOD: 3.3σ/S; LOQ: 10σ/S (where σ = standard deviation of response, S = slope of the calibration curve) [3].
Robustness Test method resilience to deliberate small changes (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, wavelength ±1-2 nm) [3].

Frequently Asked Questions & Troubleshooting

  • Q: What is the main advantage of using Zileuton-13C2 15N over a non-isotopically labeled internal standard?

    • A: The nearly identical chemical structure ensures it experiences the same matrix effects, extraction efficiency, and ionization suppression as the analyte. However, the higher mass allows mass spectrometers to easily distinguish it, leading to more accurate and precise quantification [2].
  • Q: Our Zileuton and internal standard peaks are co-eluting. How can we improve separation?

    • A: The labeled and unlabeled Zileuton are chemically very similar and will have almost identical retention times. The separation is achieved in the mass spectrometer, not the chromatography. Focus on ensuring a clean chromatographic separation of Zileuton from other matrix components. The RP-HPLC method using a C18 column with a methanol-water mobile phase is a proven starting point [3].
  • Q: We are observing high background noise in our mass spectrometry analysis. What could be the cause?

    • A: High background can be due to:
      • Carryover: Ensure a robust washing procedure for the autosampler and chromatography system.
      • Matrix effects: Improve sample clean-up or purification prior to injection. Using the isotopic standard helps correct for this, but minimizing it is ideal.
      • Contaminants: Use high-purity solvents and reagents. The search results highlight the importance of assessing procedural blanks to identify contaminants that can interfere with the isotopologue distribution [5].

Experimental Workflow Overview

The following diagram outlines a general experimental workflow for using an isotopically labeled internal standard like Zileuton-13C2 15N in quantitative bioanalysis, integrating steps from the search results.

start Sample Preparation a Spike with Zileuton-13C2 15N Internal Standard start->a b Protein Precipitation (e.g., with cold methanol) a->b c Centrifugation & Collection of Supernatant b->c d Analysis via LC-MS/MS c->d e Data Processing & Quantification d->e

Critical Considerations for Method Validation

  • Validate with the Correct Matrix: Always perform validation experiments using the same biological matrix (e.g., human plasma, tissue homogenate) as your actual samples, as matrix effects can vary significantly [4] [3].
  • Cross-Validation with Cited Methods: If you adapt an existing method (like the RP-HPLC method from [3]), you must cross-validate it to confirm it performs as expected with your specific instrumentation and in the presence of your isotopic standard.
  • CRMs for Quality Control: For the highest level of accuracy, use a Certified Reference Material (CRM) of unlabeled Zileuton for calibration, as this provides a traceable and reliable reference point for your entire quantitative process [6].

References

improving Zileuton-13C2 15N detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Sensitivity Enhancement Techniques: A Comparison

For a quick overview, the table below summarizes the core principles and key parameters of the primary methods discussed.

Technique Core Principle Key Experimental Parameters Reported Sensitivity Gain Best Suited For
Triply-Compensated π Pulses [1] Uses a refined pulse (G5) to correct for instrumental errors and off-resonance effects. Replace standard hard/Composite/Adiabatic π pulses with G5 pulse. 80% to 240% signal enhancement in 2D/3D NMR Multidimensional NMR at high magnetic fields

| Paramagnetic Relaxation Enhancement [2] | Dopes sample with a paramagnetic agent (e.g., Cu-EDTA) to shorten the recycle delay. | - 10 mM Cu(II)Na2EDTA

  • Recycle delay based on new, shorter 1H T1 | 1.4 to 2.9-fold signal enhancement; reduces experiment time by 2.0 to 8.4-fold [2] | Solid-state NMR of protein microcrystals | | SOFAST HMQC [3] [4] | Uses selective excitation and optimized flip angles to enable faster repetition of experiments. | - Selective 1H excitation
  • Ernst-angle excitation
  • Shortened recycle delay | Dramatic reduction in total experiment time [3] | Fast 2D NMR on biomolecules |

Experimental Protocols for Key Techniques

Here are detailed methodologies for implementing two of the most impactful sensitivity enhancement techniques.

Protocol: Implementing Triply-Compensated π Pulses

This method is highly effective for multidimensional NMR experiments on 1H, 13C, and 15N nuclei [1].

  • Procedure: Systematically replace the standard hard, composite, or adiabatic π pulses in your existing 2D or 3D NMR pulse sequences with the G5 triply-compensated π pulse.
  • Key Considerations:
    • Pulse Calibration: The G5 pulse must be properly calibrated for the specific nucleus (13C or 15N in your case) on your NMR spectrometer.
    • Pulse Duration: Be aware that compensated pulses like G5 might be longer than standard hard pulses; ensure this does not significantly interfere with the timing of your sequence.
    • Field Strength: This technique is particularly crucial for achieving optimal performance at ultra-high magnetic fields.
Protocol: Paramagnetic Doping for Faster Recycling

This approach reduces experiment time by allowing for a shorter recycle delay [2].

  • Materials:
    • Model protein (e.g., Ubiquitin or Lysozyme microcrystals).
    • Paramagnetic relaxation reagent: Cu(II)Na2EDTA complex (Cu-EDTA).
    • D2O or H2O buffer.
  • Step-by-Step Method:
    • Prepare Protein Microcrystals: Follow standard protocols to create a microcrystalline suspension of your sample [2].
    • Prepare Cu-EDTA Solution: Dissolve 1.0-14.9 mg of Cu-EDTA in the mother liquor supernatant from the crystallized sample. Centrifuge this solution to remove any precipitated proteins [2].
    • Dope the Crystals: Reintroduce the Cu-EDTA-containing mother liquor to the protein crystals. Let it sit at 4°C for 10-12 hours to allow the paramagnetic complex to diffuse into the crystals [2].
    • Pack the Rotor: Collect the doped crystals via centrifugation and pack them into a MAS rotor for solid-state NMR analysis [2].
    • Optimize NMR Parameters:
      • Determine 1H T1: Run a quick 1H inversion recovery experiment to measure the new, shorter T1 relaxation time of your doped sample.
      • Adjust Recycle Delay (d1): Set the recycle delay in your 13C CPMAS experiment to approximately 1.2 to 1.5 times the measured 1H T1 value for optimal signal-to-noise per unit time [2].

Frequently Asked Questions

What are the most common causes of low sensitivity in NMR experiments?

Common causes include pulse miscalibration, off-resonance effects, and signal loss due to J-coupling evolution during pulses, which are exacerbated at high magnetic fields [1]. Additionally, long recycle delays that are not optimized for the actual T1 relaxation time of the sample can drastically prolong total experiment time without improving signal-to-noise [2].

Besides the methods above, what other strategies can improve sensitivity?

Several other well-established strategies can be combined with the above techniques for cumulative gains [3]:

  • Cryogenic Probes: Cool the receiver coil and preamplifier to drastically reduce thermal noise [3].
  • Isotopic Labeling: Using 13C- and 15N-enriched samples, like your Zileuton-13C2 15N, is fundamental for detecting insensitive nuclei [3].
  • Polarization Transfer: Pulse sequences like INEPT can transfer polarization from highly sensitive nuclei (like 1H) to less sensitive nuclei (like 13C and 15N) [3].
How can I improve sensitivity for LC-MS/MS analysis of Zileuton?

While your focus is on the isotopically labeled compound, a validated LC-MS/MS method for unlabeled Zileuton demonstrates how to achieve high sensitivity for pharmacokinetic studies [5].

  • Sample Preparation: Use liquid-liquid extraction with methyl tert-butyl ether, which is effective for extracting Zileuton from plasma with good recovery [5].
  • Chromatography: Employ a simple isocratic elution with a mobile phase of 1mM ammonium acetate buffer (pH 7.5) and methanol (10:90) on a C18 column (100 × 4.6 mm, 5 μm). This provides a short run time of 2 minutes [5].
  • Internal Standard: Always use a stable isotope-labeled internal standard (e.g., Zileuton D4). This corrects for variations in sample preparation and ionization efficiency in the mass spectrometer [5].

Workflow for Sensitivity Enhancement

The following diagram illustrates a logical workflow for diagnosing sensitivity issues and selecting the appropriate enhancement strategy, integrating the techniques discussed above.

Start Start: Low NMR Sensitivity Step1 Identify Primary Constraint Start->Step1 Sub1 Is signal weak per scan or is experiment time too long? Step1->Sub1 Step2 Select Enhancement Strategy MethodA Method: Triply-Compensated π Pulses (G5) Step2->MethodA  Corrects pulse  imperfections MethodB Method: Paramagnetic Doping (Cu-EDTA) Step2->MethodB  Shortens T1  relaxation MethodC Method: SOFAST-HMQC Step2->MethodC  Enables fast  repetition Step3 Implement Protocol End End Step3->End Achieve Enhanced Sensitivity Opt1 Weak Signal per Scan Sub1->Opt1 Opt2 Long Experiment Time Sub1->Opt2 Opt1->Step2  Goal: Boost Signal Opt2->Step2  Goal: Accelerate Acquisition MethodA->Step3 MethodB->Step3 MethodC->Step3

References

What is Isotopic Interference and Why Does it Matter?

Author: Smolecule Technical Support Team. Date: February 2026

Isotopic interference in mass spectrometry occurs when the signal of an analyte is affected by ions with similar mass-to-charge (m/z) ratios. This can lead to inaccurate quantification, particularly in complex biological samples like plasma [1].

For your internal standard, Zileuton-13C2 15N, the primary risk involves isobaric compounds (different molecules with nearly identical molecular masses) or incomplete chromatographic separation from the analyte or matrix components [1] [2]. Using a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to correct for variability in sample preparation and ion suppression/enhancement effects [3] [1].

Troubleshooting Guide for Isotopic Interference

Here is a structured approach to diagnosing and resolving interference issues with Zileuton-13C2 15N.

Troubleshooting Step Key Actions & Considerations
1. Confirm Specific Interference Check for peak shape abnormalities, retention time shifts, or high background in MRM channel. Compare signal in neat solution vs. spiked matrix [1].
2. Optimize Chromatography Alter mobile phase (pH, organic solvent), gradient, or column (C18 vs. C8) to increase resolution between analyte, IS, and interfering compounds [3] [1].
3. Evaluate & Mitigate Matrix Effects Use post-column infusion to identify ion suppression zones. Dilute sample or reduce injection volume to minimize competing ions [1].
4. Verify Internal Standard Performance Ensure Zileuton-13C2 15N co-elutes closely with the analyte and corrects for extraction recovery variations [3].
5. Structural Elucidation of Interference Use High-Resolution MS (HRMS) to identify the interfering species. Perform deuterium-exchange LC-MS to differentiate isobaric compounds [2].

The following workflow summarizes the diagnostic and resolution process:

G Start Observed Interference Step1 Confirm Interference Start->Step1 Step2 Optimize Chromatography Step1->Step2 Step3 Evaluate Matrix Effects Step2->Step3 Resolved Interference Resolved Step2->Resolved If resolved Step4 Verify IS Performance Step3->Step4 Step3->Resolved If resolved Step5 Identify Interfering Compound Step4->Step5 Step4->Resolved If corrected Step5->Resolved

Detailed Experimental Protocols

Here are detailed methods for key experiments cited in the troubleshooting guide.

Protocol for Post-Column Infusion to Detect Matrix Effects [1]

This method helps visualize ion suppression/enhancement zones throughout the chromatographic run.

  • Principle: A constant infusion of the analyte is mixed with the LC eluent. Extracted blank matrix is injected; a dip or rise in the baseline indicates ion suppression or enhancement.
  • Procedure:
    • Infusion Solution: Prepare a solution of Zileuton and Zileuton-13C2 15N at a constant concentration (e.g., 100 ng/mL) in the mobile phase.
    • Infusion Setup: Using a T-connector, mix the effluent from the LC column with the infusion solution flowing from a syringe pump, directing the mixture into the MS source.
    • Blank Injection: Inject a processed sample of blank biological matrix (e.g., human plasma).
    • Data Analysis: Monitor the MRM transitions for Zileuton and its SIL-IS. A stable signal indicates no matrix effects. Any deviation from the baseline indicates a region of ion suppression or enhancement.
Protocol for Liquid-Liquid Extraction (LLE) from Plasma [3]

An LLE protocol optimized for a hydrophobic drug, demonstrating steps to improve recovery and reduce matrix effects.

  • Materials: Human plasma, Zileuton-13C2 15N internal standard, formic acid, ethyl acetate.
  • Procedure:
    • Aliquot: Pipette 250 µL of plasma sample into a microcentrifuge tube.
    • Add IS: Spike with 5 µL of the Zileuton-13C2 15N working solution.
    • Acidify: Add 20 µL of concentrated formic acid (90%) to denature plasma proteins and improve recovery.
    • Extract: Add 1 mL of ethyl acetate. Vortex-mix vigorously for 1 minute.
    • Centrifuge: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
    • Transfer & Evaporate: Transfer the top organic layer to a new tube. Evaporate to dryness under a stream of nitrogen at 50°C.
    • Reconstitute: Reconstitute the dry residue in 100 µL of mobile phase. Vortex and centrifuge before LC-MS/MS injection.
Protocol for Deuterium-Exchange LC-MS to Resolve Isobaric Compounds [2]

This technique helps differentiate between isobaric degradation products, such as an N-oxide versus a hydroxide derivative.

  • Principle: Labile hydrogen atoms (e.g., in -OH, -COOH, -NH2 groups) exchange with deuterium from the solvent (e.g., D₂O), causing a predictable mass shift.
  • Procedure:
    • Mobile Phase Preparation: Prepare your mobile phase using deuterated solvents (e.g., D₂O) where possible.
    • Sample Reconstitution: Reconstitute your extracted sample in a deuterated solvent.
    • LC-MS Analysis: Run the sample using the deuterated mobile phase on an LC-HRMS system.
    • Data Interpretation:
      • A compound with a hydroxyl group (-OH) might show a mass shift of +1 Da (for one H/D exchange).
      • A compound with a carboxylic acid group (-COOH) might show a mass shift of +1 Da.
      • An N-oxide typically does not have exchangeable hydrogens under these conditions and will show no mass shift.

Key Parameters for LC-MS/MS Analysis of Zileuton

For your reference, here is a consolidated table of mass spectrometric parameters from validated methods for Zileuton in human plasma [4].

Parameter Specification for Zileuton Specification for Zileuton-13C2 15N / Zileuton-D4
MRM Transition (m/z) 237.0 → 161.0 [4] 241.0 → 165.0 (for Zileuton-D4) [4]
Ionization Mode Positive Electrospray Ionization (ESI+) [4] Positive Electrospray Ionization (ESI+) [4]
Column Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm) [4] Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm) [4]
Mobile Phase 0.1% Formic Acid : Acetonitrile (50:50, v/v) [4] 0.1% Formic Acid : Acetonitrile (50:50, v/v) [4]
Flow Rate 0.4 mL/min [4] 0.4 mL/min [4]
Injection Volume 5 µL [4] 5 µL [4]

References

Zileuton-13C2 15N matrix effects in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Detecting Matrix Effects

Matrix effects occur when compounds in a biological sample interfere with the ionization of your target analyte, leading to signal suppression or enhancement. This is a common challenge in LC-MS/MS analysis, with phospholipids being a major cause [1].

Two established methods to assess these effects are:

  • Post-column Infusion Method: A qualitative technique where the analyte is continuously infused into the MS while a extracted blank matrix sample is chromatographically run. A steady signal indicates no interference, while dips or rises indicate ion suppression or enhancement [1].
  • Post-extraction Spike Method: A quantitative method where the analyte is added to the final extract of a blank matrix and to a neat solution. The matrix effect (ME) is calculated by comparing the peak responses: ME% = (Peak response in matrix / Peak response in neat solution) × 100%. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement [1].

Strategies to Minimize Matrix Effects

Improving sample preparation is the most effective way to combat matrix effects [1]. The table below compares common techniques.

Technique Key Mechanism for Reducing Matrix Effects Pros Cons
Solid-Phase Extraction (SPE) Selective retention of analyte or interfering compounds (e.g., phospholipids) using specific sorbents [1]. Excellent cleanup; can concentrate the analyte; high selectivity with mixed-mode phases [1]. Can be more expensive and time-consuming than other methods.
Liquid-Liquid Extraction (LLE) Partitioning of analyte into an organic solvent, leaving hydrophilic phospholipids in the aqueous phase [1]. Effective removal of phospholipids; relatively simple [1]. May require pH adjustment; not ideal for highly polar compounds.
Protein Precipitation (PPT) Denatures and precipitates proteins using organic solvents or acids [1]. Simple, fast, and minimal sample loss; applicable to many analytes [1]. Provides the cleanest extract; significant ion suppression from co-precipitated phospholipids remains a major drawback [1].

Advanced and Combined Methods:

  • Salting-out assisted LLE (SALLE): Uses salt to induce phase separation, covering a wide range of analyte lipophilicity [1].
  • Hybrid Phases: SPE sorbents with zirconia-coated silica specifically retain phospholipids [1].
  • Technique Combinations: Combining different platforms (e.g., PPT/SPE or LLE/SPE) can further decrease matrix effects [1].

A Novel Workflow: qNMR-MS for Absolute Quantification

For critical absolute quantification, consider the qNMR-MS method. This hybrid approach combines Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) with chemical derivatization to achieve absolute quantification with virtually no matrix effects [2].

The workflow, illustrated below, uses an NMR-quantified reference to anchor the MS analysis.

G cluster_nmr NMR Quantification cluster_deriv Parallel Derivatization Start Start: Biological Sample Deriv_Study Derivatize with Unlabeled Reagent Start->Deriv_Study RefSample Reference Sample NMR Determine Absolute Concentration via NMR RefSample->NMR Deriv_Ref Derivatize with Isotope-Labeled Reagent NMR->Deriv_Ref Mix Mix Derivatized Samples Deriv_Study->Mix Deriv_Ref->Mix LCMS LC-MS/MS Analysis Mix->LCMS Quant Absolute Quantification via Peak Ratio LCMS->Quant

Frequently Asked Questions

Q1: Why is my Zileuton-13C2 15N signal inconsistent between different plasma lots? This is a classic sign of variable matrix effects. Different donor plasmas contain varying levels of endogenous compounds like phospholipids, which differentially suppress or enhance ionization. Using a stable isotope-labeled internal standard like Zileuton-13C2 15N corrects for this if it co-elutes with the analyte. To resolve this, optimize your sample preparation (e.g., switch to SPE or LLE) and ensure chromatographic separation of the analyte from the phospholipid elution region [1].

Q2: Our internal standard (Zileuton-13C2 15N) isn't fully compensating for matrix effects. What could be wrong? Even with a stable isotope-labeled internal standard, compensation can be incomplete if the sample cleanup is poor and the ionization suppression is severe, leading to a loss of sensitivity for both analyte and internal standard. Furthermore, if the retention times of the analyte and the internal standard do not perfectly match, they may experience different matrix effect magnitudes in the chromatographic time domain. Review your chromatography to ensure co-elution and improve your sample clean-up protocol [1].

Q3: What is the most future-proof strategy to minimize matrix effects? The field is moving towards online coupling of miniaturized, selective sample preparation (like in-tube SPME) with capillary or nanoLC systems. This approach automates the process, reduces manual error, requires minimal sample and solvent, and can significantly reduce matrix effects, leading to more cost-effective and sensitive methods [1].

References

Zileuton Handling Precautions and Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

While handling protocols for the isotopic compound are unspecified, the known properties of Zileuton provide a foundation for establishing safe practices. The table below summarizes key safety information from the prescribing information [1] and StatPearls [2].

Aspect Precautionary Information
General Handling Avoid inhalation and direct contact. Use personal protective equipment (PPE) including gloves and lab coats.
Hepatotoxicity Contraindicated in active liver disease or ALT elevations ≥3x ULN [1]. Monitor serum ALT before treatment, monthly for 3 months, then every 2-3 months [1] [2].
Drug Interactions Increases levels of theophylline, warfarin, and propranolol; requires dose adjustment and monitoring [1] [2].
Neuropsychiatric Events Monitor for sleep disorders, behavior changes, agitation; evaluate risk/benefit if events occur [1].
Pregnancy & Lactation Use only if benefit justifies risk. Alternative agents are preferred. Concentration in maternal milk is low, but alternatives are recommended [2].

For Zileuton-13C2 15N, the following general precautions for stable isotope-labeled compounds are recommended:

  • Safe Handling: Assume all chemicals are hazardous. Wear appropriate PPE (gloves, safety glasses, lab coat) and work in a well-ventilated area, such as a fume hood [3].
  • Contamination Control: Use dedicated, clean glassware and equipment to prevent cross-contamination, which is critical for mass spectrometry analysis [4].
  • Waste Disposal: Collect all waste, including any material that has come into contact with the compound, for disposal as hazardous chemical waste.

Experimental Workflow for Handling Zileuton-13C2 15N

Due to the lack of specific protocols, the following workflow is a suggested best-practice procedure for researchers handling Zileuton-13C2 15N in a laboratory setting.

Start Start Experiment PPE Don Appropriate PPE: Gloves, Lab Coat, Safety Glasses Start->PPE Setup Prepare Workspace in Fume Hood PPE->Setup Weigh Weigh Compound Using Dedicated Equipment Setup->Weigh Solubilize Solubilize in Appropriate Solvent Weigh->Solubilize Label Clearly Label All Containers with Compound Name and Date Solubilize->Label Store Store as Recommended (-20°C or as specified) Label->Store Clean Clean Work Area Decontaminate Surfaces Store->Clean Waste Dispose of All Waste as Hazardous Chemical Waste Clean->Waste End End Procedure Waste->End

Frequently Asked Questions

Q1: What is the most critical safety consideration when working with Zileuton? The primary concern is the potential for hepatotoxicity (chemical-driven liver damage) [1]. Adherence to the recommended liver enzyme (ALT) monitoring schedule is essential for anyone with repeated or prolonged exposure in a research setting.

Q2: Are there any specific storage conditions for Zileuton-13C2 15N? While specific conditions for the labeled compound are not available, the parent drug Zileuton should be stored at room temperature (20°C to 25°C or 68°F to 77°F) [2]. For a stable isotope-labeled material, it is generally advisable to store it in a dark, dry place, such as a desiccator in a -20°C freezer, to maintain long-term stability and prevent degradation or isotopic exchange.

Q3: What should I do if I suspect accidental exposure or a spill?

  • Inhalation: Move immediately to fresh air.
  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  • Spill Management: Carefully contain the spill without spreading the material. Absorb with an appropriate inert material and place it in a container for hazardous waste disposal. Decontaminate the area afterwards.

References

Zileuton-13C2 15N plasma protein binding assay

Author: Smolecule Technical Support Team. Date: February 2026

Plasma Protein Binding of Zileuton

The data for the parent compound, zileuton, provides a reliable reference for your work with the isotopically labeled analog, Zileuton-13C2 15N, as the protein binding characteristics are expected to be very similar.

The following table summarizes the key in vitro findings for racemic zileuton and its metabolite [1].

Parameter Zileuton (Racemic) N-dehydroxyzileuton (Metabolite)
Average Plasma Protein Binding 93.1% ± 0.22% 92.0% ± 0.12%

| Binding Enantiomers | R(+): 96% S(-): 88% | Not Applicable | | Primary Binding Sites | Human Serum Albumin (HSA) Alpha 1-Acid Glycoprotein (AAG) | Information not available in search results | | Relative Affinity | ~3-fold greater for HSA than for AAG | Information not available in search results | | Blood-to-Plasma Ratio | 0.65 - 0.68 | 0.65 - 0.68 |

Furthermore, displacement studies showed that the plasma protein binding of zileuton is largely unaffected by co-incubation with several commonly prescribed drugs, including warfarin, salicylate, theophylline, naproxen, ibuprofen, prednisone, and terfenadine [1].

Detailed Experimental Protocol

The foundational data was generated using established in vitro techniques. Here is a detailed methodology you can adapt for your Zileuton-13C2 15N assay.

1. Key Reagents and Equipment

  • Test Compound: Zileuton-13C2 15N
  • Matrix: Human plasma (typically sourced from healthy donors).
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
  • Equipment: Ultrafiltration devices (e.g., with MWCO 10-30 kDa membranes) or Equilibrium Dialysis apparatus.
  • Analytical Instrument: LC-MS/MS system for quantitative analysis.

2. Experimental Procedure

  • Step 1: Preparation. Spike Zileuton-13C2 15N into human plasma to achieve the target concentration range (e.g., 0.1 - 100 mg/L). Prepare duplicate or triplicate samples for each concentration.
  • Step 2: Incubation. Incubate the spiked plasma samples at 37°C for a predetermined period (e.g., 5-6 hours for equilibrium dialysis) to allow binding equilibrium.
  • Step 3: Separation.
    • For Ultrafiltration: Transfer the incubated plasma to an ultrafiltration device and centrifuge at a controlled speed and temperature (e.g., 37°C) to separate the protein-free filtrate.
    • For Equilibrium Dialysis: Place plasma in one chamber and buffer in the other, separated by a semi-permeable membrane. After equilibrium is reached, sample from both sides.
  • Step 4: Analysis. Quantify the concentration of Zileuton-13C2 15N in the initial plasma, the filtrate (free concentration), and, for dialysis, the buffer chamber using a validated LC-MS/MS method.

3. Data Calculation The percent of plasma protein binding (PPB) can be calculated as follows: % PPB = [ (Total Concentration - Free Concentration) / Total Concentration ] × 100

The diagram below illustrates this workflow.

ZileutonAssayWorkflow Start Spike Zileuton-13C2 15N into Human Plasma Incubate Incubate at 37°C to Reach Equilibrium Start->Incubate MethodChoice Choose Separation Method Incubate->MethodChoice Ultrafiltration Ultrafiltration (Centrifuge to collect filtrate) MethodChoice->Ultrafiltration  Ultrafiltration EquilibriumDialysis Equilibrium Dialysis (Dialyze against buffer) MethodChoice->EquilibriumDialysis  Dialysis Analyze LC-MS/MS Analysis of Free Concentration Ultrafiltration->Analyze EquilibriumDialysis->Analyze Calculate Calculate % Protein Binding Analyze->Calculate

Troubleshooting Guide & FAQs

This section addresses common challenges you might face during the assay.

Problem Possible Cause Suggested Solution
High variability between replicates. Non-specific binding to labware or apparatus. Pre-treat all containers (e.g., with silicone). Include control samples to assess binding.
Free concentration is unexpectedly high. Membrane rupture during ultrafiltration; failure to reach equilibrium. Visually inspect membranes post-centrifugation. Validate equilibrium time for your specific setup.
Low recovery of the compound. Instability in plasma or adsorption to surfaces. Check plasma stability over incubation time. Use appropriate container materials.
Results deviate from literature values for zileuton. Differences in experimental conditions (pH, temperature, plasma source). Strictly control pH and temperature. Source plasma from consistent, reputable suppliers.

Frequently Asked Questions

  • Q1: Why is the blood-to-plasma ratio important for my experiment?

    • A: A ratio of 0.65-0.68, as seen with zileuton, indicates that the compound is predominantly distributed in the plasma rather than in red blood cells [1]. This justifies the use of plasma protein binding studies to understand its distribution.
  • Q2: Are there known genetic factors that affect zileuton response?

    • A: Yes, research has shown that variable responsiveness to zileuton may be linked to genetic variation. The PI3K signaling pathway has been identified as an important determinant. Cell lines from "poor responders" showed activation of the PI3K pathway despite zileuton treatment [2].
  • Q3: Does zileuton have other clinically relevant pharmacological effects?

    • A: Yes, beyond its primary use as a 5-lipoxygenase inhibitor for asthma, studies have shown that zileuton can induce fetal hemoglobin (Hb F) synthesis in erythroid progenitors. This effect involves the L-arginine-nitric oxide-cGMP signaling pathway and is distinct from the mechanism of hydroxyurea [3].

The PI3K Signaling Pathway in Zileuton Response

For comprehensive research, it is useful to understand the biological context of zileuton's variable efficacy. The diagram below summarizes the key finding that activation of the PI3K pathway is associated with a poor response to zileuton [2].

PI3KPathway Zileuton Zileuton GoodResponse Good Response to Zileuton Zileuton->GoodResponse  Inhibits PoorResponse Poor Response to Zileuton Zileuton->PoorResponse  In PI3KActivation PI3K Pathway Activation PoorResponse->PI3KActivation HighLTB4 Persistent LTB4 Production PI3KActivation->HighLTB4

References

Zileuton-13C2 15N vs unlabeled Zileuton pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton Pharmacokinetics at a Glance

The table below summarizes the key pharmacokinetic (PK) parameters of unlabeled Zileuton, primarily from studies in healthy volunteers and patients with asthma or rheumatoid arthritis [1] [2] [3].

Parameter Value (Mean ± SD or Mean) Conditions & Notes
Bioavailability Rapidly absorbed [4] -
Tmax (Time to Cmax) 1.5 ± 0.9 hours [2]; ~1.7 hours [4] Single or multiple oral doses of 600 mg.
Cmax (Peak Plasma Concentration) 4.37 ± 1.02 mg/L [2] At steady state with 600 mg q6h regimen.
Apparent Volume of Distribution (V/f) 115 ± 29 L [2]; ~64.8 L (population typical) [3] Varies based on population and analysis method.
Plasma Protein Binding 93% [4] Primarily to albumin.
Apparent Clearance (CL/f) 579 ± 162 mL/min (34.7 L/h) [2] At steady state with 600 mg q6h regimen.
Half-life (t½) 2.5 hours [4] Mean terminal half-life.
Primary Metabolism Liver, primarily by CYP1A2, CYP2C9, CYP3A4 [4] Metabolites include glucuronide conjugates and an N-dehydroxylated metabolite.
Route of Elimination Urine (94.5%) [4] Primarily as metabolites.
Impact of Age (Elderly) No significant difference in PK after multiple doses [1] No dosage adjustment required based on age alone.
Impact of Gender No significant effect after correcting for body weight [1] [3] Body weight, not gender, explains some PK variability.

Key Experimental Data and Methodologies

The data in the table above is derived from several key clinical studies that form the evidence base for Zileuton's PK profile.

  • Study in Healthy Volunteers: A pivotal study administered single and multiple 600 mg oral doses (every 6 or 8 hours) to healthy male volunteers. Plasma concentrations were quantified using HPLC, and PK parameters were estimated using standard noncompartmental methods. This study established the basic PK profile and noted a diurnal variation in trough concentrations [2].
  • Population PK in Rheumatoid Arthritis: A study in patients with rheumatoid arthritis confirmed that Zileuton's PK were similar to those in healthy volunteers. Using population modeling (NONMEM), it concluded that body weight, but not age or gender, explained some of the variability in drug disposition [3].
  • Formulation and Gender Difference Research: Preclinical research in rats has investigated the impact of formulation on the PK of Zileuton, a BCS Class II drug with low solubility. While these studies found higher exposure in female rats, this gender effect has not been shown to be clinically significant in humans after correcting for body weight [1] [5].

Pharmacodynamic Pathway and Experimental Workflow

To fully understand Zileuton's action, it's important to see how its pharmacokinetics (what the body does to the drug) connects to its pharmacodynamics (what the drug does to the body). The following diagram illustrates its mechanism of action and the workflow for profiling its pharmacokinetics.

cluster_pk Pharmacokinetics (PK) / What the body does to the drug cluster_pd Pharmacodynamics (PD) / What the drug does to the body Admin Oral Administration (600 mg IR or XR) Absorption Absorption Tmax: ~1.5-1.7 hours Admin->Absorption Distribution Distribution Vd: ~115-179 L, 93% Protein Bound Absorption->Distribution Metabolism Metabolism Primarily by CYP1A2, CYP2C9, CYP3A4 Distribution->Metabolism Excretion Elimination 94.5% in urine (as metabolites) t½: ~2.5 hours Metabolism->Excretion ArachidonicAcid Arachidonic Acid enzyme5LO 5-Lipoxygenase (5-LO) Enzyme ArachidonicAcid->enzyme5LO Leukotrienes Pro-inflammatory Leukotrienes (LTB4, LTC4, LTD4, LTE4) enzyme5LO->Leukotrienes Effects Bronchoconstriction, Inflammation, Mucus Secretion, Airway Edema Leukotrienes->Effects Zileuton Zileuton (5-Lipoxygenase Inhibitor) Zileuton->enzyme5LO Inhibits

Seeking Data on Zileuton-13C2 15N

For researchers specifically requiring data on the isotopically labeled compound Zileuton-13C2 15N, the absence of public data requires a shift in strategy.

  • Typical Use of Labeled Variants: Compounds like Zileuton-13C2 15N are primarily used as internal standards in bioanalytical chemistry (e.g., Liquid Chromatography-Mass Spectrometry, or LC-MS). Their PK are assumed to be identical to the unlabeled drug, and they are not typically administered in vivo for standalone PK studies [6].
  • Alternative Data Sources: To find specialized data, I recommend you:
    • Contact manufacturers of Zileuton-13C2 15N directly, as they may have conducted in-house characterization studies.
    • Search chemical vendor catalogs (e.g., Cayman Chemical, MedChemExpress, Sigma-Aldrich) for product certificates of analysis which sometimes contain purity and basic spectral data.
    • Use specialized scientific databases like SciFinder or Reaxys, which may index more detailed analytical data from supplier documentation or patent literature.

References

comparing Zileuton-13C2 15N with deuterated analogs

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison at a Glance

The table below summarizes the fundamental differences between these two types of compounds based on their intended application.

Feature Zileuton-13C2,15N Therapeutic Deuterated Drugs (e.g., Deutetrabenazine, Deucravacitinib)
Primary Purpose Research tool for quantification & metabolism tracing [1] Approved therapeutic agent; designed to improve patient treatment [2]
Mechanism of Action Inhibits 5-lipoxygenase (identical to non-labeled Zileuton) [1] [3] Varies by drug; deuteration aims to improve pharmacokinetics, not change primary target [2]
Key Application Internal standard in Mass Spectrometry (LC-MS/MS) [1] Treating specific diseases (e.g., Huntington's, psoriasis, cancer) [2] [4]
Experimental Data Type Analytical validation (chromatography co-elution, signal response) [1] Clinical trial data (pharmacokinetics, efficacy, safety) [2] [4]
Impact on Performance Ensures analytical accuracy and precision in measuring drug levels [1] Improves metabolic stability, half-life, and can reduce dosing frequency [2] [5]
Regulatory Status For research use only [1] FDA/agency-approved pharmaceuticals [2]

Detailed Profiles and Experimental Context

To further clarify their distinct roles, here is a deeper look into each compound's profile and the nature of the experimental data associated with them.

  • This compound: This is a stable isotope-labeled internal standard. It is chemically identical to the active drug Zileuton but contains heavy isotopes of carbon (13C) and nitrogen (15N). Its primary function is to serve as a reference in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis. When added to a biological sample (like plasma or tissue) before processing, it allows scientists to precisely quantify the amount of the actual drug present by correcting for losses during sample preparation and variations in instrument response [1]. The "performance" data for this compound relates to its analytical behavior, such as how well it co-elutes with the non-labeled drug and its mass spectrometric signal characteristics.

  • Therapeutic Deuterated Drugs: These are active pharmaceutical ingredients where one or more hydrogen atoms (protium, 1H) are replaced with deuterium (2H), a heavier isotope. This substitution leverages the Kinetic Isotope Effect (KIE), where the carbon-deuterium (C-D) bond is stronger and harder to break than a carbon-hydrogen (C-H) bond [2] [5]. This does not typically change the drug's primary biological target but significantly alters its pharmacokinetic profile by slowing its rate of metabolism [2]. The supporting experimental data focuses on clinical outcomes like increased half-life, higher AUC (Area Under the Curve), lower maximum concentration (Cmax), and reduced formation of toxic metabolites, as demonstrated in drugs like deutetrabenazine and deucravacitinib [2].

Depiction of Deuterated Drug Mechanism

The following diagram illustrates the core concept of how deuterated drugs exert their effect, which is their key performance differentiator.

G A Deuterated Drug (C-D Bond) C Metabolic Enzyme (e.g., CYP450) A->C  Substrate B Non-deuterated Drug (C-H Bond) B->C  Substrate D Slow Metabolism C->D  Slow Cleavage  (kD) E Rapid Metabolism C->E  Fast Cleavage  (kH) F Active Drug (High Concentration) D->F G Inactive Metabolite (Low Concentration) D->G H Active Drug (Low Concentration) E->H I Inactive Metabolite (High Concentration) E->I

Key Takeaways for Professionals

  • For Quantitative Bioanalysis: If your goal is to accurately measure Zileuton concentrations in preclinical or clinical samples, This compound is the appropriate and essential tool. Its "performance" is critical for generating reliable pharmacokinetic data [1].
  • For Drug Discovery & Development: If you are exploring strategies to improve a drug candidate's properties, the deuteration approach offers a proven path. The key is to identify metabolic "hot spots" where deuterium substitution can slow breakdown by enzymes like CYP450 or AOX-1, thereby improving half-life and exposure [2] [4] [5].

References

Available Information on Zileuton-13C2 15N

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known specifications for Zileuton-13C2 15N based on current search results.

Specification Details
Product Name Zileuton-13C2,15N [1]
Description 15N and 13C labeled Zileuton [1]
Bioactivity Potent and selective inhibitor of 5-lipoxygenase (the same as unlabeled Zileuton) [1]
Formula C9¹³C2H8N¹⁵NO2S [1]
Molar Mass 235.24 [1]
Usage For research use only, not for human use. Primarily incorporated into drug molecules as tracers for quantification during drug development [1].

Experimental Role and Pathway

The following diagram illustrates the general role of Zileuton-13C2 15N in a research or analytical context, where its recovery would be measured.

Start Start: Develop Analytical Method A Spike Zileuton-13C2 15N (Internal Standard) into Sample Start->A B Extract and Process Sample A->B C Analyze via LC-MS/MS B->C D Measure Peak Area of Zileuton-13C2 15N C->D E Calculate Recovery Rate: (Measured Conc. / Known Spiked Conc.) x 100% D->E

References

Zileuton-13C2,15N: Basic Properties and Research Context

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for this labeled compound:

Property Description
Compound Name Zileuton-13C2,15N [1]
Bioactivity Potent and selective inhibitor of 5-lipoxygenase (5-LO); same as unlabeled Zileuton [1] [2].
Molecular Formula C913C2H8N15NO2S [1]
Molar Mass 235.24 g/mol [1]
Research Purpose Serves as an internal standard in quantitative mass spectrometry to improve accuracy [1].
Intended Use For research use only, not for human use [1].

Parent Drug (Zileuton) Mechanism and Experimental Evidence

This compound is an isotopically labeled version of Zileuton, so it shares the same biological activity [1]. Understanding the parent drug's function is key to understanding its application.

Mechanism of Action: Inhibiting Leukotriene Production Zileuton works by inhibiting the 5-lipoxygenase (5-LO) enzyme, which blocks the production of pro-inflammatory leukotrienes [3] [2]. The following diagram illustrates this pathway and the experimental contexts in which Zileuton's effects have been studied.

G cluster_0 In Vitro Models cluster_1 In Vivo Models ArachidonicAcid Arachidonic Acid Enzyme5LO Enzyme: 5-Lipoxygenase (5-LO) ArachidonicAcid->Enzyme5LO Leukotrienes Inflammatory Leukotrienes (LTB4, CysLTs) Enzyme5LO->Leukotrienes Inflammation Asthma & Inflammatory Processes Leukotrienes->Inflammation Zileuton This compound / Zileuton Zileuton->Enzyme5LO Inhibits ExperimentalContext Experimental & Research Contexts InVitro1 • Human HeLa cells (IC₅₀: 0.04 μg/mL) • Inhibition of cys-leukotriene release InVivo1 • Intestinal polyposis in APCΔ468 mice • Reduced polyp formation & proliferation • Increased apoptosis in polyps InVitro2 • Rat basophil leukemia (RBL) cells • Inhibition of LTB4 production (IC₅₀ range: 0.14 - 3.2 μM) InVivo2 • Myocardial infarction (I/R) in rats • Decreased NF-κB expression & apoptosis

Summary of Supporting Experimental Data The table below outlines key experimental findings for unlabeled Zileuton, which reflect the expected bioactivity of the isotopically labeled version.

Experimental Context Key Findings Reference
In Vitro (Cellular) Inhibition of LTB4 production in mouse MC9 cells (IC₅₀: 0.55 µM); Inhibition of cys-leukotriene release in human HeLa cells (IC₅₀: 0.04 µg/mL). [2]
In Vivo (Animal Models) Inhibition of intestinal polyp formation in APCΔ468 mice (dose: 1,200 mg/kg); Reduction of NF-κB expression and apoptotic index in rat myocardial infarction model (dose: 5 mg/kg, oral). [1] [2]

References

Zileuton-13C2 15N limit of detection vs quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Performance of Zileuton Assays

The following table summarizes the key metrics from two validated methods for determining unlabeled Zileuton. These values represent the performance achievable in a complete analytical system that would utilize Zileuton-13C2 15N as an internal standard.

Method Matrix Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ)
LC-MS/MS [1] Human Plasma 50.5 - 10,012.7 ng/mL Not specified 50.6 ng/mL (LLOQQC)
Nanocomposite Sensor [2] Human Plasma & Pharmaceuticals ( 4.0 \times 10^{-8} ) to ( 1.0 \times 10^{-4} ) M ( 8.3 \times 10^{-9} ) M (≈ 2.0 ng/mL) Not explicitly stated

The role of Zileuton-13C2 15N in such analyses is to act as an Internal Standard [3] [4]. It is added in a known quantity to the sample before processing. Its nearly identical chemical properties to unlabeled Zileuton, combined with its distinct mass, allow mass spectrometers to differentiate them. This corrects for analyte loss during preparation and instrumental variability, thereby improving the accuracy, precision, and reliability of the quantification [4].

Detailed Experimental Protocols

Here is a summary of the key experimental methodologies from the search results to support your technical guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method was developed and validated for quantifying Zileuton in human plasma [1].

  • Sample Preparation: Liquid-liquid extraction was used. A 0.2 mL plasma aliquot was mixed with the internal standard (Zileuton D4) and 3 mL of methyl tert-butyl ether. After vortexing and centrifugation, the organic layer was evaporated to dryness under nitrogen and reconstituted in mobile phase [1].
  • Chromatography: A Discovery C18 column (100 × 4.6 mm, 5 μm) was used. The mobile phase was a mixture of 1 mM ammonium acetate buffer (pH 7.5) and methanol in a 10:90 ratio, delivered at 1.0 mL/min under isocratic elution [1].
  • Mass Spectrometry: Detection was performed using multiple reaction monitoring (MRM) in positive ionization mode. The transition for Zileuton was m/z 237.3 → 161.2 [1].
  • Validation: The method was validated over a linear range of 50.5 to 10,012.7 ng/mL. The lower limit of quantification (LLOQ) was confirmed at 50.6 ng/mL. The method demonstrated satisfactory accuracy, precision, and recovery [1].
Nanocomposite Electrochemical Sensor

This method describes a highly sensitive sensor for Zileuton detection [2].

  • Sensor Design: The working electrode was modified with a nanocomposite of TiO2 nanoparticles and the ionic liquid 1-hexylpyridinium hexafluorophosphate (HPFP) [2].
  • Technique: The primary method used was adsorptive stripping differential pulse voltammetry (AdsDPV). The analysis involved an accumulation step where Zileuton was adsorbed onto the sensor surface, followed by a voltammetric sweep that measured the resulting oxidation current [2].
  • Optimization: Key parameters like pH, accumulation time, and potential were optimized to achieve the reported LOD of 8.3 nM [2].

Pathways for Zileuton Quantification

The diagram below illustrates the two distinct analytical pathways and their performance characteristics.

Start Zileuton Analysis LCMS LC-MS/MS Method Start->LCMS Sensor Nanocomposite Sensor Start->Sensor LCMS_LOQ LOQ: 50.6 ng/mL LCMS->LCMS_LOQ LCMS_Range Linear Range: 50.5 - 10,012.7 ng/mL LCMS->LCMS_Range Sensor_LOD LOD: 2.0 ng/mL (8.3 × 10⁻⁹ M) Sensor->Sensor_LOD Sensor_Range Linear Range: 4.0×10⁻⁸ to 1.0×10⁻⁴ M Sensor->Sensor_Range

Research Implications and Guidance

The absence of a specific LOD/LOQ for Zileuton-13C2 15N is normal, as its primary function is to improve the performance metrics of methods for the active drug. When planning your research:

  • For standard pharmacokinetic studies (e.g., measuring concentrations in the μg/mL range in plasma), the well-established LC-MS/MS method is robust and reliable [1].
  • For trace-level analysis requiring high sensitivity (e.g., detecting very low environmental or tissue concentrations), the electrochemical sensor approach offers a superior LOD [2].
  • The value of Zileuton-13C2 15N is realized when the highest degree of quantification accuracy is required, as it corrects for matrix effects and preparation losses in LC-MS/MS analysis [4].

References

validating Zileuton-13C2 15N bioanalytical assay

Author: Smolecule Technical Support Team. Date: February 2026

Established Bioanalytical Methods for Zileuton

While data on the labeled compound is scarce, several published methods for quantifying unlabeled Zileuton provide a strong foundation for assay development and a baseline for comparison. The key parameters from two relevant studies are summarized below.

Parameter Historical HPLC-UV Method (1995) [1] Modern RP-HPLC Method [2]
Analyte Zileuton racemate & metabolite Zileuton
Matrix Plasma (human, monkey, rat) Bulk drug & pharmaceutical formulations
Sample Prep Solid-phase extraction (Bond Elut) Information not specified
Chromatography Reverse-phase (Supelcosil LC-18) Reverse-phase (Xterra C18)
Detection UV at 260 nm UV at 299.5 nm
Run Time Not specified 10 minutes
Retention Time Not specified 3.155 minutes
Linear Range 0.01 - 10.0 mg/L 2 - 10 µg/mL
Recovery 77.9% ± 1.7% (Zileuton) 99.6% - 99.9%
Correlation Coefficient > 0.987 0.999

Experimental Workflow for Assay Validation

The following diagram outlines a general experimental workflow for developing and validating a bioanalytical assay, integrating common practices with elements from the searched methods.

G Start Start: Method Development SamplePrep Sample Preparation • Solid-Phase Extraction [1] • Protein Precipitation Start->SamplePrep Chromatography Chromatographic Separation • Reverse-Phase Column [1] [2] • Mobile Phase Optimization SamplePrep->Chromatography Detection Detection • UV Detection (e.g., 260nm, 299.5nm) [1] [2] • Mass Spectrometry (for MS detection) Chromatography->Detection Validation Assay Validation Detection->Validation Specificity Specificity/Selectivity • Resolution from metabolites [1] • No matrix interference Validation->Specificity Linearity Linearity & Range • Establish over concentration range (e.g., 0.01-10 mg/L) [1] • Correlation coefficient >0.987 [1] Validation->Linearity Accuracy Accuracy & Precision • Recovery (e.g., ~78-99%) [1] [2] • Intra-/Inter-assay CV <15% [1] Validation->Accuracy Application Assay Application • Quantification in study samples • Pharmacokinetic analysis Specificity->Application Linearity->Application Accuracy->Application

Current Limitations and Recommended Next Steps

The search results confirm that Zileuton-13C2 15N is used as an internal standard for research, but no publicly available validation data for its bioanalytical assay was found [3]. Here is how you can proceed:

  • Consult Manufacturers Directly: The most reliable source for detailed specifications, certificates of analysis, and method recommendations is the supplier of Zileuton-13C2 15N (e.g., PeptideDB) [3].
  • Search Specialized Literature: Conduct a targeted search in analytical chemistry and pharmaceutical science databases (like SciFinder or analytical method repositories) for validated methods using this specific labeled analog.
  • Leverage Existing Data: Use the parameters from the methods for unlabeled Zileuton as a benchmark. Your validation study should demonstrate that the assay for Zileuton-13C2 15N meets or exceeds these performance characteristics, particularly in selectivity against the unlabeled drug and its metabolites.

References

Zileuton-13C2 15N stability under analytical conditions

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton Solid Forms: Stability and Characterization

The table below summarizes key characteristics of different solid forms of Zileuton, which are critical for its physical stability, especially under humid conditions [1].

Solid Form Key Characteristics Phase Stability Against Moisture
Anhydrous Zileuton (Form A) First reported crystal structure; commercially available form. Poor (transforms to monohydrate under high humidity)
Zileuton Monohydrate (Form H) Forms when anhydrous form is exposed to high relative humidity. N/A (the undesired hydration product)
Zileuton-Nicotinamide (ZIL-NIC) Cocrystal Cocrystal with nicotinamide (NIC). Superior
Zileuton-Isonicotinamide (ZIL-ISO) Cocrystal Cocrystal with isonicotinamide (ISO). Superior

Experimental Protocols for Stability Assessment

The following methodologies are crucial for evaluating the physical stability of Zileuton solid forms, as referenced in the search results [1].

Solid-State Characterization

A combination of techniques should be employed to fully characterize the solid forms:

  • X-ray Powder Diffraction (XRPD): Used to determine the crystal structure of the anhydrous form (Form A) and confirm the formation of new cocrystalline phases. The diffraction patterns provide a fingerprint for each unique solid form.
  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to analyze melting points, decomposition temperatures, and to detect the presence of solvates or hydrates (e.g., by measuring weight loss due to water evaporation).
  • Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) Spectroscopy can help identify molecular interactions, such as hydrogen bonding, that stabilize the cocrystals.
Dynamic Vapor Sorption (DVS)
  • Purpose: To quantitatively evaluate the hygroscopicity of the material and its susceptibility to hydrate formation.
  • Protocol: A small, precisely weighed sample of the solid form (e.g., 10-20 mg) is exposed to a controlled humidity ramp (e.g., from 0% to 90% Relative Humidity (RH) and back down to 0% RH) at a constant temperature. The mass change is monitored in real-time.
  • Data Interpretation: The anhydrous Zileuton (Form A) shows a significant mass gain at high RH, indicative of conversion to the monohydrate (Form H). In contrast, the ZIL-NIC and ZIL-ISO cocrystals show minimal mass change throughout the humidity cycle, demonstrating their superior phase stability.

Stability Under Analytical & Hypoxia-Mimicking Conditions

While the search results lack specific analytical stress data (e.g., in various solvents or pH conditions) for Zileuton-13C2,15N, they provide insights from a related model of oxidative stress.

  • Relevance of Pseudo-Leukotriene (øLT) Research: A study investigating hypoxia-like conditions (induced by CoCl₂) in human retinal pigment epithelial cells discovered a pathway that generates "pseudo-leukotrienes" (øLTs) [2]. These øLTs are structurally and functionally similar to canonical leukotrienes but are generated through a free radical-induced oxidation pathway, not the 5-lipoxygenase (5-LO) enzyme pathway.
  • Key Implication for Stability and Inhibition: The study notes that because øLTs are generated independently of 5-LO, "inhibitors of LT biosynthesis, e.g., Zileuton, are not expected to prevent the generation of øLTs" [2]. This is a critical consideration for your stability guide, as it highlights a scenario where the labeled Zileuton's analytical signal (as a 5-LO inhibitor) might be stable, but the biological system is producing confounding, structurally similar metabolites through an alternate pathway that Zileuton does not inhibit. This is particularly relevant for experiments modeling oxidative stress or hypoxia.

Pathway and Experimental Workflow

The following diagram illustrates the two distinct pathways for leukotriene and pseudo-leukotriene formation, highlighting Zileuton's specific target.

G cluster_enzymatic Enzymatic Pathway (5-LO Dependent) cluster_radical Radical-Induced Pathway (5-LO Independent) Start Arachidonic Acid A 5-Lipoxygenase (5-LO) Start->A C Free Radical Oxidation Start->C B Leukotrienes (LTB4, LTC4, etc.) A->B D Pseudo-Leukotrienes (øLTC, øLTD, etc.) C->D Inhibitor This compound (5-LO Inhibitor) Inhibitor->A

This diagram shows that Zileuton specifically inhibits the enzymatic pathway but not the radical-induced formation of pseudo-leukotrienes.

Conclusion for Researchers

  • Solid-State Stability: The parent Zileuton molecule is prone to hydration, but this can be mitigated through cocrystal formation [1]. The stability of the isotopic variant itself under analytical conditions (e.g., in solution under various pH and temperature) would need to be empirically determined, though the core structure is the same.
  • Analytical Considerations: Be aware that in models of oxidative stress or hypoxia, the formation of pseudo-leukotrienes (øLTs) occurs via a pathway independent of 5-LO. Therefore, while this compound is a stable and potent 5-LO inhibitor, its presence will not prevent the generation of these confounding metabolites, which could impact analytical measurements in complex biological matrices [2].

References

×

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

239.06569337 Da

Monoisotopic Mass

239.06569337 Da

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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